O-Demethyltramadol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894102 | |
| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73986-53-5 | |
| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Demethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Analysis of O-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the synthetic analgesic, tramadol. It exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, making it a substance of considerable interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of O-Desmethyltramadol. It details established synthetic routes, including specific experimental protocols, and outlines the analytical techniques employed for its structural elucidation and purity assessment. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz to facilitate a deeper understanding of the methodologies involved.
Chemical Synthesis of O-Desmethyltramadol
The most common and industrially scalable method for the synthesis of O-Desmethyltramadol involves the demethylation of tramadol. This process is typically achieved under alkaline conditions using a strong base in a high-boiling point solvent.
Synthesis via Potassium Hydroxide Mediated Demethylation of Tramadol
A widely employed method for the synthesis of O-Desmethyltramadol is the demethylation of tramadol using potassium hydroxide in monoethylene glycol, often under phase transfer conditions. This process has been demonstrated to be efficient, eco-friendly, and scalable, providing high yields of the desired product.[1][2][3]
Materials:
-
Tramadol hydrochloride
-
Potassium hydroxide (KOH)
-
Monoethylene glycol
-
Polyethylene glycol-400 (as a phase transfer catalyst)
-
Toluene
-
Dichloromethane
-
Hydrochloric acid (HCl) or other suitable acid for acidification
-
Ammonia solution
-
Acetone
-
o-Chlorobenzoic acid (for salt formation and purification)
-
Nitrogen gas supply
-
Reaction Setup: In a clean, dry reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine commercially available Tramadol, monoethylene glycol, polyethylene glycol-400, and potassium hydroxide.
-
Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere, gradually raising the temperature to approximately 195-200°C over 3-4 hours. Maintain this temperature for about 24 hours to ensure the completion of the demethylation reaction.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to about 50°C. Dilute the mixture with water and extract with toluene to remove any unreacted tramadol.
-
Isolation of Crude O-Desmethyltramadol: Acidify the aqueous layer to a pH of 4 with a suitable acidic reagent. This will precipitate the O-Desmethyltramadol. Extract the product with dichloromethane.
-
Drying and Concentration: Concentrate the dichloromethane layer and dry the resulting mixture at 75-80°C for 8 hours to obtain crude O-Desmethyltramadol.
-
Salt Formation: Dissolve the crude O-Desmethyltramadol in acetone and add o-chlorobenzoic acid to form the o-chlorobenzoic acid salt, which will precipitate out of the solution. This step significantly increases the isomeric purity.
-
Basification and Final Salt Formation: Collect the salt by filtration. Basify the salt with ammonia and extract the free base into dichloromethane. Concentrate the solution and dissolve the residue in a suitable solvent like acetone. Add hydrochloric acid (in a solvent like isopropanol) to precipitate the highly pure O-Desmethyltramadol hydrochloride salt.
-
Final Product: Filter the precipitate and dry to obtain O-Desmethyltramadol hydrochloride with a purity of greater than 99%.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | Tramadol | [1][2][3] |
| Key Reagents | Potassium Hydroxide, Monoethylene Glycol | [1][2][3] |
| Reaction Temperature | 195-200°C | [1][2][3] |
| Reaction Time | 24 hours | [1][2][3] |
| Initial Purity of O-DSMT | 85-90% (by HPLC) | [1][2][3] |
| Purity after Salt Formation | 94-96% (o-chlorobenzoic acid salt) | [1][2] |
| Final Purity of HCl Salt | >99% (by HPLC) | [1][2] |
| Overall Yield | 88-95% | [1] |
Synthesis Pathway Diagram
Caption: Synthesis pathway of O-Desmethyltramadol from Tramadol.
Structural Analysis of O-Desmethyltramadol
The structural elucidation of O-Desmethyltramadol is crucial for confirming its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of O-Desmethyltramadol and for separating its enantiomers.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase column, such as a Zorbax SB-C8 (250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01 M potassium dihydrogen phosphate), often with an additive like triethylamine, adjusted to a specific pH (e.g., 5.5).[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 218 nm.[4]
-
Sample Preparation: Dissolve a known amount of O-Desmethyltramadol in the mobile phase or a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of O-Desmethyltramadol, which aids in its structural confirmation.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Precursor Ion: The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) is applied to induce fragmentation.
-
Fragment Ion Analysis: The resulting product ion spectrum is acquired and analyzed.
| Ion | m/z | Description | Reference |
| [M+H]⁺ | 250.2 | Protonated molecule | [5][6] |
| Fragment Ion | 58.1 | Corresponds to the dimethylaminomethyl fragment [CH₂=N(CH₃)₂]⁺ | [5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is a powerful tool for the definitive structural elucidation of O-Desmethyltramadol, providing detailed information about the carbon-hydrogen framework.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of O-Desmethyltramadol in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum.
Note: Detailed chemical shift assignments for O-Desmethyltramadol would require access to specific experimental data which can vary based on the solvent and instrument used.
Structural Analysis Workflow Diagram
Caption: Workflow for the structural analysis of O-Desmethyltramadol.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural analysis of O-Desmethyltramadol. The potassium hydroxide mediated demethylation of tramadol stands out as a robust and scalable synthetic method. A multi-technique approach, including HPLC, mass spectrometry, and NMR spectroscopy, is essential for the comprehensive structural elucidation and quality control of the final product. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mechanism of Action of O-Demethyltramadol at μ-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic tramadol, exerts its principal pharmacological effects through interaction with the μ-opioid receptor (MOR). Unlike its parent compound, O-DSMT demonstrates significantly higher affinity and functional efficacy at the MOR, positioning it as the key mediator of tramadol's opioid-like analgesia.[1][2][3] This technical guide provides a detailed examination of the molecular mechanisms underpinning O-DSMT's action at the MOR. It consolidates quantitative binding and functional data, outlines detailed experimental protocols for key assays, and visualizes the associated signaling pathways. A notable characteristic of O-DSMT is its G protein signaling bias, showing potent activation of G protein-dependent pathways with markedly reduced recruitment of β-arrestin2, a property hypothesized to contribute to a wider therapeutic window compared to classical opioids.[4][5][6]
Introduction
Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[5] Its mechanism of action is twofold: inhibition of serotonin and norepinephrine reuptake by the parent molecule and opioid receptor activation by its primary active metabolite, this compound (O-DSMT).[7] The conversion of tramadol to O-DSMT is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[2][3][8] Individuals with varying CYP2D6 activity can experience different levels of analgesic effect and adverse events.[1][8] O-DSMT is a significantly more potent MOR agonist than tramadol itself, which has a very low affinity for the receptor.[1][2][9] This guide focuses exclusively on the direct interaction of O-DSMT with the μ-opioid receptor, exploring its binding characteristics, signal transduction, and the experimental methodologies used for its characterization.
Receptor Binding Affinity
The initial step in O-DSMT's action is its binding to the MOR. This affinity is quantified using competitive radioligand binding assays, which measure the ability of O-DSMT to displace a high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity.
Table 1: μ-Opioid Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Assay System | Reference |
|---|---|---|---|---|
| (+)-O-Desmethyltramadol | Human MOR | 3.359 | Recombinant human MOR in cell membranes | |
| (±)-O-Desmethyltramadol | Human MOR | 18.59 | Recombinant human MOR in cell membranes | |
| (-)-O-Desmethyltramadol | Human MOR | 674.3 | Recombinant human MOR in cell membranes | |
| Tramadol | Human MOR | 12,486 | Recombinant human MOR in cell membranes | |
| Morphine | Human MOR | 1.168 | Recombinant human MOR in cell membranes | [10] |
| Fentanyl | Human MOR | 1.346 | Recombinant human MOR in cell membranes |[10] |
Data presented as the geometric mean or single reported value. Assay conditions can influence absolute values.
Functional Activity and Signaling Pathways
Upon binding to the MOR, a G protein-coupled receptor (GPCR), O-DSMT initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This G protein activation is considered the principal mechanism for analgesia.[5][11]
A second major pathway, β-arrestin recruitment, is also initiated by MOR activation. This pathway is associated with receptor desensitization, internalization, and the mediation of certain adverse effects, including respiratory depression.[5][11][12] O-DSMT has been identified as a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over β-arrestin recruitment.[4][5] This bias is thought to contribute to tramadol's relatively lower risk of respiratory depression compared to conventional opioids like morphine and fentanyl.[4][5][6]
Table 2: Functional Activity of O-DSMT at the μ-Opioid Receptor
| Assay Type | Parameter | O-DSMT (racemic) | (+)-O-DSMT | Morphine | Fentanyl | Reference |
|---|---|---|---|---|---|---|
| cAMP Inhibition | EC50 (nM) | - | 63 | 3 | - | [11] |
| cAMP Inhibition | Emax | Full Agonist | Full Agonist | Full Agonist | Full Agonist | [11] |
| [³⁵S]GTPγS Binding | EC50 (nM) | - | 860 | 118 | - | [11] |
| [³⁵S]GTPγS Binding | Emax (% of DAMGO) | - | 52% | 52% | - | [11] |
| β-Arrestin2 Recruitment | Emax (% of Morphine) | 28% | - | 100% | ~215% |[6] |
EC50: Half-maximal effective concentration. Emax: Maximum effect. Lower EC50 indicates higher potency. Data are from studies using human MOR expressed in cell lines.
Detailed Experimental Protocols
The characterization of O-DSMT's interaction with the MOR relies on a suite of standardized in vitro pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound.
-
Objective: To measure the affinity of O-DSMT for the MOR.
-
Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).[13]
-
Radioligand: A high-affinity MOR radioligand, such as [³H]DAMGO.[13][14]
-
Test Compound: this compound.
-
Non-specific Control: A high concentration of a non-radiolabeled antagonist, such as naloxone (10 µM), to define non-specific binding.[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.[14]
-
-
Procedure:
-
Prepare serial dilutions of O-DSMT.
-
In a 96-well plate, incubate the cell membranes (100-200 µg protein) with a fixed concentration of [³H]DAMGO (near its Kd value) and varying concentrations of O-DSMT.[14]
-
Include wells for total binding (membranes + [³H]DAMGO only) and non-specific binding (membranes + [³H]DAMGO + 10 µM naloxone).[14]
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[14]
-
Wash the filters three times with ice-cold assay buffer.[14]
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of O-DSMT to generate a dose-response curve.
-
Determine the IC50 value (concentration of O-DSMT that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation, providing a direct readout of receptor agonism.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of O-DSMT in activating G proteins via the MOR.
-
Principle: Agonist activation of the MOR promotes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified.[15][16]
-
Materials:
-
Procedure:
-
Add cell membranes (10-20 µg protein), GDP, and varying concentrations of O-DSMT to a 96-well plate.[15]
-
Pre-incubate the plate at 30°C for 15 minutes.[15]
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.[15]
-
Incubate at 30°C for 60 minutes.[15]
-
Terminate the assay by rapid filtration through a filter plate.[15]
-
Wash the filters with ice-cold wash buffer.[15]
-
Dry the plate, add scintillation cocktail, and measure radioactivity.[15]
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot specific [³⁵S]GTPγS binding against the log concentration of O-DSMT.
-
Use non-linear regression to determine EC50 and Emax values, often relative to a standard full agonist like DAMGO.[15]
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase.
-
Objective: To measure the inhibitory effect of O-DSMT on cAMP production.
-
Principle: Whole cells expressing the MOR are stimulated with an agent that increases intracellular cAMP (e.g., forskolin). The ability of an MOR agonist to inhibit this stimulated cAMP production is then quantified.[18]
-
Materials:
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of O-DSMT.
-
Stimulate the cells with forskolin to induce adenylyl cyclase activity and cAMP production.
-
Incubate for a defined period (e.g., 10-30 minutes).[18]
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit according to the manufacturer's protocol.[20]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of O-DSMT.
-
Calculate the EC50 and Emax for the inhibition of cAMP production.
-
Conclusion
This compound is a potent, full agonist at the μ-opioid receptor, and is the primary mediator of tramadol's analgesic effects.[1][3] Its mechanism of action is characterized by high-affinity binding to the MOR, leading to the robust activation of the Gαi/o signaling pathway and subsequent inhibition of adenylyl cyclase. A key feature of O-DSMT's pharmacological profile is its significant G protein bias; it potently engages G protein-mediated signaling while only weakly recruiting β-arrestin2.[5][6] This biased agonism may provide a molecular basis for the observed clinical profile of tramadol, which includes effective analgesia with a potentially reduced liability for respiratory depression compared to unbiased opioids. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of MOR ligands with optimized signaling properties.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. O-Desmethyltramadol [chemeurope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Different Pharmacokinetics of Tramadol, this compound and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 12. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling the proximal proteome of the activated mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
A Deep Dive into the Stereoselective Pharmacology of O-Demethyltramadol Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol, plays a crucial role in its therapeutic effects. Tramadol is administered as a racemic mixture, and its metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, yields the two enantiomers of O-DSMT: (+)-O-DSMT and (-)-O-DSMT.[1] These enantiomers exhibit distinct and complementary pharmacological profiles, contributing to the complex mechanism of action of tramadol. This technical guide provides a comprehensive overview of the pharmacological properties of each O-DSMT enantiomer, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Core Pharmacological Profile: A Tale of Two Enantiomers
The analgesic and other pharmacological effects of O-DSMT are primarily attributed to its interaction with the mu-opioid receptor (MOR) and the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. Crucially, these actions are stereoselective, with each enantiomer displaying a unique preference and potency for these targets.
Receptor Binding Affinity
The binding affinity of a compound for its receptor, quantified by the inhibition constant (Ki), is a fundamental measure of its potency. The enantiomers of O-DSMT exhibit marked differences in their affinity for the mu-opioid receptor and monoamine transporters.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| (+)-O-Demethyltramadol | Mu-Opioid Receptor (MOR) | 1.3 - 5.4 |
| (-)-O-Demethyltramadol | Mu-Opioid Receptor (MOR) | 55 - 240 |
| (+)-Tramadol | Serotonin Transporter (SERT) | 1000 |
| (-)-Tramadol | Serotonin Transporter (SERT) | 800 |
| Racemic Tramadol | Norepinephrine Transporter (NET) | 790 |
Note: Data for SERT and NET are for the parent tramadol enantiomers, as specific Ki values for O-DSMT enantiomers at these transporters are not consistently reported in publicly available literature. However, functional data indicates a significant role for the O-DSMT enantiomers in monoamine reuptake inhibition.
As evidenced by the data, (+)-O-DSMT is a significantly more potent mu-opioid receptor agonist, with a binding affinity that is orders of magnitude higher than that of its (-)-counterpart. This high affinity for the MOR is the primary driver of the opioid-like analgesic effects of tramadol.
Functional Activity
Beyond binding, the functional activity of a compound at its receptor determines its biological effect. For G-protein coupled receptors like the MOR, this can be assessed through assays measuring G-protein activation (e.g., GTPγS binding) or downstream signaling events (e.g., cAMP inhibition). For transporters, functional activity is measured by their ability to inhibit the uptake of neurotransmitters.
| Compound | Assay | Receptor/Transporter | Potency (IC50/EC50) [µM] |
| (+)-O-Demethyltramadol | GTPγS Binding | Mu-Opioid Receptor | ~0.02 |
| (-)-O-Demethyltramadol | GTPγS Binding | Mu-Opioid Receptor | ~0.5 |
| (+)-Tramadol | 5-HT Uptake Inhibition | Serotonin Transporter | 1.0 |
| (-)-Tramadol | 5-HT Uptake Inhibition | Serotonin Transporter | 0.8 |
| (-)-O-Demethyltramadol | Norepinephrine Uptake Inhibition | Norepinephrine Transporter | Potent Inhibitor |
The functional data corroborates the binding affinity findings. (+)-O-DSMT is a potent full agonist at the mu-opioid receptor, driving its analgesic efficacy. In contrast, while both tramadol enantiomers inhibit serotonin reuptake, (-)-Tramadol is slightly more potent.[2] Furthermore, the (-)-enantiomer of O-DSMT is a potent inhibitor of norepinephrine reuptake, contributing to a synergistic analgesic effect through the modulation of descending inhibitory pain pathways.[3]
Signaling and Metabolic Pathways
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor by (+)-O-DSMT initiates a signaling cascade through the Gi/o family of G-proteins.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibits N-type voltage-gated calcium channels. This cascade of events ultimately leads to neuronal hyperpolarization and reduced neurotransmitter release, producing the analgesic effect. The specific G-protein subtypes involved in mu-opioid receptor signaling include Gi1, Gi2, Gi3, Go1, and Go2.[6]
Metabolic Pathway
The formation of O-DSMT enantiomers from their parent tramadol enantiomers is a critical step in the bioactivation of the drug. This metabolic conversion is primarily catalyzed by the CYP2D6 enzyme in the liver.
Experimental Protocols
The characterization of the pharmacological profile of O-DSMT enantiomers relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of (+)- and (-)-O-DSMT for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Test compounds: (+)-O-DSMT and (-)-O-DSMT.
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]DAMGO at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of (+)- and (-)-O-DSMT at the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds: (+)-O-DSMT and (-)-O-DSMT.
-
Full agonist control: DAMGO.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compound or control, and the membrane preparation.
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes) to allow the test compound to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.
cAMP Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP, a key second messenger.
Objective: To confirm the Gi/o-coupling of the mu-opioid receptor upon activation by O-DSMT enantiomers.
Materials:
-
Whole cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: (+)-O-DSMT and (-)-O-DSMT.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to attach.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. The Gi/o-coupled receptor agonist will inhibit this stimulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. This will generate an IC50 value, representing the concentration of the compound that causes 50% inhibition.
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.
Objective: To determine the IC50 values of O-DSMT enantiomers for the inhibition of serotonin and norepinephrine uptake.
Materials:
-
Synaptosomes (isolated nerve terminals) from a relevant brain region (e.g., cortex for SERT, hippocampus for NET) or cells expressing the human serotonin or norepinephrine transporter.
-
Radiolabeled neurotransmitter: [³H]Serotonin or [³H]Norepinephrine.
-
Test compounds: (+)-O-DSMT and (-)-O-DSMT.
-
Uptake buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosome/Cell Preparation: Prepare a suspension of synaptosomes or cells in uptake buffer.
-
Assay Setup: In a 96-well plate, add the synaptosome/cell suspension and varying concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Scintillation Counting: Measure the radioactivity retained by the filters, which represents the amount of neurotransmitter taken up.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Conclusion
The enantiomers of this compound exhibit a fascinating and clinically relevant stereoselective pharmacology. (+)-O-DSMT is a potent mu-opioid receptor agonist, primarily responsible for the opioid-like analgesic effects, while (-)-O-DSMT contributes to analgesia through its inhibition of norepinephrine reuptake. This dual mechanism of action, stemming from the distinct pharmacological profiles of its enantiomeric metabolites, underscores the complexity of tramadol's therapeutic effects. A thorough understanding of these individual contributions, facilitated by the detailed experimental protocols outlined in this guide, is essential for the rational design and development of novel analgesics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists determine the pattern of G-protein activation in mu-opioid receptor-mediated supraspinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethyltramadol's Affinity for Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of O-Demethyltramadol (M1), the primary active metabolite of tramadol, to the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). This document summarizes key quantitative binding data, details common experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Core Findings: this compound's Preferential Binding to the Mu-Opioid Receptor
This compound exhibits a significantly higher binding affinity for the mu-opioid receptor (MOR) compared to the delta (DOR) and kappa (KOR) opioid receptors. This pronounced selectivity for the MOR is a key characteristic of its pharmacological profile and is responsible for the opioid-mediated analgesic effects of its parent drug, tramadol. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.
The enantiomers of this compound display stereoselectivity in their binding to the mu-opioid receptor, with the (+)-enantiomer generally showing higher affinity than the (-)-enantiomer.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of this compound and its enantiomers for human mu, delta, and kappa opioid receptors as reported in various studies.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| (+)-O-Demethyltramadol | Mu (µ) | 3.4 | [1] |
| (-)-O-Demethyltramadol | Mu (µ) | 240 | [1] |
| (±)-O-Demethyltramadol | Mu (µ) | 18.59 | [2] |
| (+)-O-Demethyltramadol | Mu (µ) | 3.359 | [2] |
| (-)-O-Demethyltramadol | Mu (µ) | 674.3 | [2] |
| This compound | Delta (δ) | >10,000 | [3] |
| This compound | Kappa (κ) | >10,000 | [3] |
Note: Variations in Ki values across different studies can be attributed to differences in experimental conditions, such as the specific cell lines, radioligands, and assay buffers used.
Experimental Protocols: Radioligand Binding Assay
The determination of in vitro binding affinity of a compound to opioid receptors is commonly performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably expressing the recombinant human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
Mu (µ) Receptor: [³H]DAMGO (a selective mu-opioid agonist)
-
Delta (δ) Receptor: [³H]DPDPE (a selective delta-opioid agonist)
-
Kappa (κ) Receptor: [³H]U-69,593 (a selective kappa-opioid agonist)
-
-
Test Compound: this compound (and its enantiomers) at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist such as naloxone to determine the amount of radioligand binding to non-receptor sites.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing magnesium chloride.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding of the radioligand to the filters.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.
Assay Procedure
-
Membrane Preparation:
-
Cultured cells expressing the target opioid receptor are harvested.
-
The cells are homogenized in a cold buffer and centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) are incubated together.
-
A set of wells containing the membranes, radioligand, and a high concentration of naloxone is included to determine non-specific binding.
-
Another set of wells with only membranes and radioligand is used to determine total binding.
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value .
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Opioid Receptor Signaling Pathway
Caption: G-protein dependent opioid receptor signaling pathway.
This compound Binding Affinity Profile
Caption: this compound's opioid receptor binding profile.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of O-Demethyltramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol, plays a crucial role in its therapeutic efficacy. Understanding the in vivo metabolism and metabolic pathways of O-DSMT is paramount for drug development, clinical pharmacology, and personalized medicine. This technical guide provides a comprehensive overview of the metabolic fate of O-DSMT, detailing the enzymatic processes, resultant metabolites, and pharmacokinetic profiles. Quantitative data are summarized in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation.
Introduction
Tramadol is a centrally acting analgesic whose mechanism of action is twofold: it is a weak µ-opioid receptor agonist and it inhibits the reuptake of serotonin and norepinephrine.[1][2] Its analgesic effect is significantly mediated by its primary active metabolite, this compound (O-DSMT or M1).[3][4] The formation of O-DSMT from tramadol is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[2][5] O-DSMT exhibits a much higher affinity for the µ-opioid receptor than the parent compound, making its formation and subsequent metabolism critical determinants of tramadol's analgesic efficacy and potential for adverse effects.[1][3] This guide focuses on the in vivo metabolic pathways of O-DSMT itself, following its formation from tramadol.
Metabolic Pathways of this compound
The in vivo metabolism of this compound is a complex process involving both Phase I and Phase II enzymatic reactions, leading to the formation of several metabolites. These pathways are crucial for the detoxification and elimination of the compound from the body.
Phase I Metabolism
The primary Phase I metabolic pathway for O-DSMT is N-demethylation. This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, leading to the formation of N,O-didesmethyltramadol (M5).[6][7] M5 is also considered to be a pharmacologically active metabolite, although to a lesser extent than O-DSMT.[2]
Phase II Metabolism
Phase II metabolism of O-DSMT predominantly involves conjugation reactions, which increase the water solubility of the metabolites, facilitating their renal excretion.[2] The main Phase II pathways are:
-
Glucuronidation: This is a major metabolic route for O-DSMT. The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT1A8, are primarily responsible for conjugating a glucuronic acid moiety to the phenolic hydroxyl group of O-DSMT, forming O-desmethyltramadol glucuronide.[6][8] UGT1A7, UGT1A9, and UGT1A10 have also been shown to be involved, with a notable stereoselectivity for the (1R,2R)-enantiomer of O-DSMT.[9][10]
-
Sulfation: To a lesser extent, O-DSMT can also undergo sulfation, where a sulfonate group is added to the phenolic hydroxyl group.
The resulting glucuronide and sulfate conjugates are pharmacologically inactive and are readily eliminated from the body, primarily through the urine.[11]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its metabolites are influenced by various factors, including genetic polymorphisms of metabolizing enzymes (e.g., CYP2D6), age, and renal function. The following tables summarize key quantitative data from various in vivo studies.
| Parameter | Value | Species | Study Conditions | Reference |
| Elimination Half-Life (t½) | 9 hours | Human | [1] | |
| 6.69 - 6.98 hours | Human | Single and multiple oral 100 mg doses | [12] | |
| 1.01 ± 0.15 hours | Horse | Oral administration | [13] | |
| Renal Excretion of O-DSMT (unchanged) | ~15% of oral tramadol dose within 24h | Human | Oral administration | [11] |
| Renal Clearance (Clr) | Mean 29% lower in elderly | Human | Single 200 mg extended-release tablet | [14] |
| Area Under the Curve (AUC) | Mean 35% higher in elderly | Human | Single 200 mg extended-release tablet | [14] |
Table 1: Pharmacokinetic Parameters of this compound
| Metabolite | Enzyme(s) Involved | Pathway | Pharmacological Activity |
| N,O-didesmethyltramadol (M5) | CYP3A4, CYP2B6 | N-demethylation | Active |
| O-desmethyltramadol glucuronide | UGT2B7, UGT1A8, UGT1A7, UGT1A9, UGT1A10 | Glucuronidation | Inactive |
| O-desmethyltramadol sulfate | Sulfotransferases | Sulfation | Inactive |
Table 2: Major Metabolites of this compound and Associated Enzymes
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of this compound metabolism.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: Healthy volunteers are typically recruited and administered a single oral dose of tramadol hydrochloride. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.[15] Urine is also collected over specified intervals.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[16]
-
Bioanalysis: Plasma and urine concentrations of tramadol and its metabolites, including O-DSMT, are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[15] This method allows for the sensitive and specific quantification of the analytes.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and renal clearance (Clr).[14]
In Vitro Metabolism Assays using Liver Microsomes
-
Microsome Preparation: Human liver microsomes (HLMs) are prepared from donor liver tissue through differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard protein assay.[16]
-
Incubation: this compound is incubated with liver microsomes in the presence of a NADPH-generating system (for Phase I reactions) or UDP-glucuronic acid (for glucuronidation assays) at 37°C.[16] The reaction is initiated by the addition of the cofactor and stopped at various time points by adding a cold organic solvent like acetonitrile or methanol.
-
Metabolite Identification and Quantification: The formation of metabolites is monitored by HPLC-MS/MS. The rate of metabolite formation is used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for in vivo pharmacokinetic studies.
Metabolic pathways of this compound.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tramadol metabolite: Significance and symbolism [wisdomlib.org]
- 5. droracle.ai [droracle.ai]
- 6. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Desmetramadol - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for O-Desmethyltramadol (HMDB0060997) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of racemic O-desmethyltramadol, the active metabolite of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Tramadol and O-Desmethyltramadol Enantiomers Following Administration of Extended-Release Tablets to Elderly and Young Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
Discovery and history of O-Demethyltramadol as a tramadol metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol, a centrally acting analgesic, has a complex pharmacological profile that is significantly influenced by its metabolism. This technical guide provides an in-depth exploration of the discovery and history of its primary active metabolite, O-Desmethyltramadol (O-DSMT). Since the initial development of tramadol by the German pharmaceutical company Grünenthal GmbH and its launch in 1977, the understanding of its mechanism of action has evolved, revealing the critical role of its metabolites. O-DSMT, in particular, has been identified as a potent µ-opioid receptor agonist, contributing significantly to the analgesic effects of the parent drug. This guide will detail the historical context of its discovery, the key metabolic pathways, and the experimental protocols used to identify and characterize this pivotal metabolite.
Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of tramadol and O-Desmethyltramadol.
Table 1: Pharmacokinetic Parameters of Tramadol and O-Desmethyltramadol
| Parameter | Tramadol | O-Desmethyltramadol (M1) | Reference(s) |
| Bioavailability (oral) | ~75% | - | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~3 hours | [1] |
| Protein Binding | ~20% | Not specified | [2] |
| Elimination Half-life | ~6.3 hours | ~9 hours | [2] |
| Excretion | ~30% unchanged in urine | ~60% as metabolites in urine | [3] |
Table 2: In Vitro Metabolism of Tramadol in Human Liver Microsomes
| Parameter | (+)-Tramadol | (-)-Tramadol | Reference(s) |
| Vmax (O-demethylation) | 125 pmol/mg/min | 210 pmol/mg/min | [4] |
| Km (O-demethylation) | 210 µM | 210 µM | [4] |
Discovery and History
Tramadol was first synthesized in 1962 and launched in Germany in 1977 by Grünenthal GmbH[2]. Early research focused on the pharmacological properties of the parent compound. However, the full picture of its analgesic efficacy began to emerge with the investigation of its metabolic fate.
Mandatory Visualization
Tramadol Metabolism Pathway
Caption: Metabolic conversion of tramadol to its primary metabolites.
Experimental Workflow for Metabolite Analysis
Caption: Generalized workflow for the analysis of tramadol and its metabolites.
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in the characterization of O-Desmethyltramadol are outlined below.
In Vitro Metabolism of Tramadol in Human Liver Microsomes
This protocol is based on the methodology described in the 1992 study by Paar et al[4].
-
Objective: To determine the kinetics of tramadol's O-demethylation and N-demethylation in human liver microsomes.
-
Materials:
-
Human liver microsomes
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Tramadol enantiomers ((+)-tramadol and (-)-tramadol)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Incubate human liver microsomes with varying concentrations of (+)-tramadol or (-)-tramadol in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate the mixture at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of tramadol and its metabolites using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Determine the concentrations of O-Desmethyltramadol and N-Desmethyltramadol.
-
Calculate the reaction velocities (V) at different substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) from Lineweaver-Burk plots.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tramadol and Metabolites in Urine
This protocol is a generalized representation based on methods described in the literature[5][6].
-
Objective: To identify and quantify tramadol and its metabolites in human urine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a urine sample, add an internal standard.
-
Adjust the pH of the urine to basic conditions (e.g., pH 9-10) with a suitable buffer.
-
Extract the analytes with an organic solvent mixture (e.g., ethyl acetate/diethyl ether).
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis. For some methods, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve the chromatographic properties of the analytes.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification of target analytes.
-
-
Data Analysis:
-
Identify tramadol and its metabolites based on their retention times and mass spectra.
-
Quantify the analytes by comparing their peak areas to that of the internal standard using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Tramadol and O-Desmethyltramadol in Plasma
This protocol is a composite of methodologies found in the literature[1][4].
-
Objective: To quantify tramadol and O-Desmethyltramadol in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or perchloric acid).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant directly into the HPLC system or after evaporation and reconstitution.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection:
-
UV Detection: Monitoring at a wavelength where tramadol and O-DSMT absorb (e.g., ~270 nm).
-
Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity.
-
-
-
Data Analysis:
-
Identify and quantify tramadol and O-DSMT based on their retention times and detector response compared to standards.
-
Conclusion
The discovery of O-Desmethyltramadol as the primary active metabolite of tramadol was a pivotal moment in understanding the analgesic properties of this widely used drug. It highlighted the importance of metabolic activation and the role of pharmacogenetics, particularly the influence of CYP2D6 polymorphisms, in patient response. The development of robust analytical methods has been crucial in elucidating the complex metabolic pathways and pharmacokinetic profiles of tramadol and its metabolites. This technical guide provides a comprehensive overview of the historical discovery, key data, and experimental methodologies that form the foundation of our current knowledge of O-Desmethyltramadol, serving as a valuable resource for professionals in the fields of pharmacology and drug development.
References
- 1. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. idosi.org [idosi.org]
- 5. [The detection of tramadol and its metabolites in urine by chromatographic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Chemical and physical properties of O-Demethyltramadol hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethyltramadol (O-DSMT) is the principal active metabolite of the centrally acting analgesic, tramadol.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride. It includes a summary of its quantitative data, detailed methodologies for its synthesis and analysis, and a review of its primary mechanism of action. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical and Physical Properties
This compound hydrochloride is a crystalline solid that is soluble in water and some organic solvents.[3] The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations.[4]
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that some of the cited values are predicted and should be considered as estimates.
| Property | Value | Reference(s) |
| Chemical Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | [5][6] |
| Molecular Formula | C₁₅H₂₄ClNO₂ | [5][6] |
| Molecular Weight | 285.81 g/mol | [5][6] |
| Appearance | White to off-white solid | [3][7] |
| Property | Value | Reference(s) |
| Melting Point | (-)-enantiomer: 141-142 °C; Another form: 256-257°C | [1][8] |
| Boiling Point | 403.3 ± 25.0 °C (Predicted) | [1][9] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 10.00 ± 0.10 (Predicted) | [9] |
| Solubility | Water: ≥ 100 mg/mL; Chloroform: Slightly soluble; Methanol: Slightly soluble | [1][10] |
| UV-Vis λmax | Approximately 270-279 nm (in acidic solution, based on tramadol data) | [2][11] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of racemic this compound involves the demethylation of tramadol. One patented process describes the heating of tramadol with concentrated hydrochloric acid. Another approach utilizes potassium hydroxide in ethylene glycol at elevated temperatures.[12]
Experimental Workflow: Racemic Synthesis
Caption: General workflow for the racemic synthesis of this compound HCl.
The enantiomers of this compound can be prepared by reacting the corresponding enantiomers of tramadol with diisobutylaluminium hydride (DIBAL).[13] The separation of tramadol enantiomers can be achieved by fractional crystallization using a chiral resolving agent like L-(+)-tartaric acid.[8]
Experimental Workflow: Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis of this compound HCl.
Purification
Purification of this compound hydrochloride is typically achieved by recrystallization.[14][15] The choice of solvent is critical and often involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.[16] A mixture of isopropanol and acetone has been mentioned in the literature for the precipitation of the hydrochloride salt.[12]
Analytical Methods
HPLC is a widely used technique for the quantification of this compound in various matrices, including plasma and urine.[2][5][6][10] A typical method involves reversed-phase chromatography with UV or fluorescence detection.
-
Column: C18 columns are commonly used.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often employed.[2][10]
-
Detection: UV detection is typically set around 270-275 nm.[2] Fluorescence detection can also be used with excitation and emission wavelengths of approximately 275 nm and 300 nm, respectively.[2]
-
Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is usually performed to isolate the analyte.[2][5][17]
GC-MS is another powerful technique for the determination of this compound.[17][18] Derivatization of the analyte is often necessary to improve its volatility and chromatographic properties.[19]
-
Derivatization: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or propionic anhydride can be used as derivatizing agents.[19][20]
-
Analysis: The analysis is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[20]
-
Sample Preparation: Similar to HPLC, sample preparation for biological matrices involves extraction procedures.[17][18]
Pharmacological Properties
Mechanism of Action
This compound is the primary active metabolite of tramadol and is largely responsible for its opioid-like analgesic effects.[1] Its primary mechanism of action is as an agonist at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][21][22] The affinity of this compound for the µ-opioid receptor is significantly higher than that of the parent compound, tramadol.[23]
Signaling Pathway
Activation of the µ-opioid receptor by this compound initiates a downstream signaling cascade through the associated Gi/o proteins.[3][24] This leads to two main inhibitory effects on neuronal activity:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][11][25][26][27][28]
-
Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: The dissociated βγ-subunits of the G protein directly bind to and activate GIRK channels.[1][3][7][9][24] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: Downstream signaling cascade following µ-opioid receptor activation by this compound.
Conclusion
This compound hydrochloride is a key molecule in the pharmacology of tramadol, exhibiting potent µ-opioid receptor agonism. This guide has provided a consolidated resource on its chemical and physical properties, methodologies for its preparation and analysis, and a detailed overview of its mechanism of action. The information compiled herein is intended to support further research and development in the fields of medicinal chemistry, pharmacology, and analytical science.
References
- 1. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved HPLC method for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu-opioid agonist-induced activation of G-protein-coupled inwardly rectifying potassium current in rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. EP0786450B1 - Process for the preparation of this compound enantiomers - Google Patents [patents.google.com]
- 9. AOP-Wiki [aopwiki.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 13. PL187373B1 - Method of obtaining o-demethyl tramadol enantiomers and anelgetic agent - Google Patents [patents.google.com]
- 14. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of tramadol and O-desmethyltramadol in decomposed skeletal tissues following acute and repeated tramadol exposure by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nyc.gov [nyc.gov]
- 20. laurentian.ca [laurentian.ca]
- 21. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) | springermedizin.de [springermedizin.de]
- 24. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 25. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 28. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in the Bioactivation of Tramadol to O-Demethyltramadol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a widely prescribed centrally acting analgesic for the management of moderate to moderately severe pain. Its therapeutic efficacy is significantly dependent on its metabolic activation to O-demethyltramadol (M1), a metabolite with a substantially higher affinity for the µ-opioid receptor.[1] This bioactivation is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The genetic variability in the CYP2D6 gene leads to distinct patient phenotypes with varying metabolic capacities, directly impacting the formation of this compound and consequently, the clinical response and safety profile of tramadol. This technical guide provides a comprehensive overview of the pivotal role of CYP2D6 in the metabolism of tramadol, with a focus on quantitative data, experimental methodologies, and the clinical implications of genetic polymorphisms.
The Metabolic Pathway of Tramadol
Tramadol is metabolized in the liver through two main pathways: O-demethylation and N-demethylation. The O-demethylation of tramadol to its active metabolite, this compound (M1), is almost exclusively mediated by the CYP2D6 enzyme.[2] The N-demethylation pathway, which leads to the formation of N-desmethyltramadol (M2), is catalyzed by CYP2B6 and CYP3A4.[3] this compound is significantly more potent than the parent drug, with a reported affinity for the µ-opioid receptor that is up to 700 times higher than that of tramadol.[1]
Quantitative Data on Tramadol Metabolism and Pharmacokinetics
The metabolic activity of CYP2D6 directly influences the plasma concentrations of tramadol and this compound. This variation is most pronounced when comparing individuals with different CYP2D6 metabolizer phenotypes.
Table 1: In Vitro Enzyme Kinetics of Tramadol O-Demethylation by CYP2D6
| Enantiomer | Km (µM) | Vmax (pmol/mg/min) | Reference |
| (+)-Tramadol | 210 | 125 | [4] |
| (-)-Tramadol | 210 | 210 | [4] |
Table 2: Pharmacokinetic Parameters of Tramadol and this compound in Different CYP2D6 Metabolizer Phenotypes (Following a 100 mg Oral Dose)
| CYP2D6 Phenotype | Tramadol Cmax (ng/mL) | Tramadol AUC (ng·h/mL) | This compound Cmax (ng/mL) | This compound AUC (ng·h/mL) | Reference |
| Poor Metabolizer (PM) | ~20% higher than EM | - | ~40% lower than EM | 0 (0/11.4) ng·h/mL | [5] |
| Intermediate Metabolizer (IM) | - | - | - | 38.6 (15.9/75.3) ng·h/mL | [5] |
| Extensive Metabolizer (EM) | Baseline | Baseline | Baseline | 66.5 (17.1/118.4) ng·h/mL | [5] |
| Ultrarapid Metabolizer (UM) | - | - | - | 149.7 (35.4/235.4) ng·h/mL | [5] |
Note: Cmax and AUC values are presented as ranges or relative differences due to variability across studies. The this compound AUC values from reference[5] are median (1st/3rd quartile).
Experimental Protocols
Quantification of Tramadol and this compound in Human Plasma by HPLC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of tramadol and its active metabolite in human plasma.
a. Sample Preparation (Protein Precipitation)
-
To 0.2 mL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 0.2 mL of 7% perchloric acid to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% trifluoroacetic acid in water).[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions (SIM): m/z 264 for tramadol and m/z 250 for this compound.[6]
CYP2D6 Genotyping using PCR-RFLP
This protocol provides a general framework for identifying common CYP2D6 alleles associated with altered enzyme activity.
a. DNA Extraction
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit.
b. PCR Amplification
-
Perform an initial long-range PCR (XL-PCR) to amplify the entire CYP2D6 gene. This can also be used to detect gene deletions (CYP2D6*5) and duplications.[7]
-
Use the XL-PCR product as a template for subsequent nested PCR reactions to amplify specific regions containing single nucleotide polymorphisms (SNPs) of interest (e.g., for alleles CYP2D63, CYP2D64, CYP2D66, CYP2D610, CYP2D6*17).[7]
c. Restriction Fragment Length Polymorphism (RFLP) Analysis
-
Digest the nested PCR products with the appropriate restriction enzymes that recognize the polymorphic sites.
-
Separate the resulting DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The fragment patterns will be indicative of the specific CYP2D6 alleles present.[7]
In Vitro Tramadol Metabolism Assay using Human Liver Microsomes
This protocol describes a method to assess the metabolism of tramadol in a controlled in vitro environment.
a. Incubation
-
Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (or NADPH), and buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding tramadol to the mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
b. Reaction Termination and Extraction
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methylene chloride).[8]
-
Vortex and centrifuge to pellet the microsomal proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
c. Analysis
-
Analyze the sample using the HPLC-MS/MS method described above to quantify the formation of this compound and other metabolites.
Clinical Implications and a Guide for Drug Development
The significant influence of CYP2D6 on tramadol's efficacy and safety has led to the development of clinical guidelines for genotype-guided prescribing. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides recommendations for tramadol dosing based on an individual's CYP2D6 phenotype.[9][10][11][12][13]
Table 3: CPIC Recommendations for Tramadol Therapy Based on CYP2D6 Phenotype
| CYP2D6 Phenotype | Implication | Recommendation |
| Ultrarapid Metabolizer (UM) | Increased formation of this compound, leading to a higher risk of toxicity. | Avoid tramadol use due to the potential for toxicity. If an opioid is necessary, consider an alternative that is not metabolized by CYP2D6. |
| Normal Metabolizer (NM) | Expected normal this compound formation and response. | Use tramadol at the recommended starting dose. |
| Intermediate Metabolizer (IM) | Reduced this compound formation. | Use tramadol at the recommended starting dose, but monitor for an inadequate response. Consider an alternative analgesic if efficacy is insufficient. |
| Poor Metabolizer (PM) | Greatly reduced this compound formation, leading to a lack of analgesic effect. | Avoid tramadol use due to the high likelihood of a lack of efficacy. If an opioid is necessary, select an alternative that does not rely on CYP2D6 for activation. |
For drug development professionals, these findings underscore the importance of considering pharmacogenomics in the early stages of drug design and clinical trial development. For drugs metabolized by polymorphic enzymes like CYP2D6, early identification of metabolic pathways and the impact of genetic variants can inform patient selection for clinical trials, optimize dosing strategies, and ultimately lead to the development of safer and more effective medications.
Conclusion
The O-demethylation of tramadol to its active metabolite, this compound, is a critical step for its analgesic activity and is predominantly mediated by the polymorphic enzyme CYP2D6. The genetic variability in CYP2D6 results in a spectrum of metabolic capacities, leading to significant inter-individual differences in drug response and the risk of adverse events. A thorough understanding of the quantitative aspects of this metabolic pathway, coupled with robust experimental methodologies for phenotyping and genotyping, is essential for both clinical practice and the future of analgesic drug development. The integration of pharmacogenetic testing into clinical decision-making, as recommended by CPIC, represents a significant step towards personalized medicine in pain management.
References
- 1. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphic CYP2D6 mediates O-demethylation of the opioid analgesic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dickyricky.com [dickyricky.com]
- 6. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. High-performance liquid chromatographic assay for the simultaneous determination of tramadol and its metabolites in microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for CYP2D6, OPRM1, and COMT genotype and select opioid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy. [scholars.duke.edu]
- 11. CPIC® Guideline for Opioids and CYP2D6, OPRM1, and COMT – CPIC [cpicpgx.org]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
O-Demethyltramadol: A Comprehensive Technical Guide on the Primary Active Metabolite of Tramadol
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethyltramadol (O-DSMT), the principal active metabolite of the analgesic drug tramadol, is pivotal to its therapeutic efficacy. This technical guide provides an in-depth exploration of O-DSMT, focusing on its pharmacological profile, metabolic pathways, and the experimental methodologies used for its characterization. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of complex processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[1][2] It exerts its effects through a dual mechanism: a weak affinity for the µ-opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[1][3] However, the primary analgesic activity of tramadol is attributed to its main active metabolite, this compound (O-DSMT).[4][5] O-DSMT exhibits a significantly higher affinity for the µ-opioid receptor compared to its parent compound, making it a crucial component of tramadol's pharmacological action.[1][2][3][6][7][8][9] This guide delves into the core aspects of O-DSMT, providing detailed technical information for advanced research and development.
Metabolism of Tramadol to this compound
The conversion of tramadol to O-DSMT is a critical step in its bioactivation. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.
Key Enzymes and Pathways
The O-demethylation of tramadol to O-DSMT is catalyzed by the CYP2D6 isoenzyme.[3][10] Concurrently, N-demethylation to N-desmethyltramadol (M2) is carried out by CYP2B6 and CYP3A4.[3] O-DSMT itself can be further metabolized to N,O-didesmethyltramadol.[11][12] The metabolic fate of tramadol is significantly influenced by genetic polymorphisms in the CYP2D6 gene, leading to variations in analgesic efficacy and adverse effect profiles among individuals.[10] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of O-DSMT.[2][7]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of tramadol.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Influence of cytochrome P450 2D6*10/*10 genotype on the risk for tramadol associated adverse effects: a retrospective cohort study [frontiersin.org]
- 8. Different Pharmacokinetics of Tramadol, this compound and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Different Pharmacokinetics of Tramadol, this compound and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]
- 10. droracle.ai [droracle.ai]
- 11. Desmetramadol - Wikipedia [en.wikipedia.org]
- 12. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into the Analgesic Mechanisms of O-Demethyltramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyltramadol (O-DSMT), the principal active metabolite of the widely prescribed analgesic tramadol, is a potent centrally acting analgesic.[1] Unlike its parent compound, which has a complex mechanism of action involving both opioid and monoaminergic systems, O-DSMT's analgesic effects are predominantly mediated through its high affinity and agonistic activity at the μ-opioid receptor (MOR).[2][3][4] This technical guide provides an in-depth exploration of the basic research into the analgesic effects of O-DSMT, focusing on its pharmacological profile, key experimental data, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pain research.
Pharmacological Profile: Receptor Binding and Functional Potency
The analgesic efficacy of O-DSMT is primarily attributed to its interaction with opioid receptors. Quantitative data from various in vitro and in vivo studies are summarized below to provide a clear comparison of its binding affinities and functional potencies.
Receptor Binding Affinities
O-DSMT exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, tramadol, and shows marked selectivity for the μ-receptor over the δ- and κ-opioid receptors.[1][3][5][6] The binding affinity is stereoselective, with the (+)-enantiomer being the most potent.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound (O-DSMT) Enantiomers
| Compound | Receptor | Species | Ki (nM) | Reference(s) |
|---|---|---|---|---|
| (+)-O-DSMT | μ-Opioid | Human | 3.359 | |
| (±)-O-DSMT | μ-Opioid | Human | 18.59 | |
| (-)-O-DSMT | μ-Opioid | Human | 674.3 | |
| O-DSMT | δ-Opioid | - | Low Affinity | [1] |
| O-DSMT | κ-Opioid | - | Low Affinity | [1] |
Functional Activity
As a full agonist at the μ-opioid receptor, O-DSMT initiates downstream signaling cascades that lead to analgesia.[7] Its potency in functional assays, such as GTPγS binding and in vivo analgesia models, underscores its significant contribution to the overall analgesic effect of tramadol.
Table 2: Functional Potency of this compound (O-DSMT)
| Assay | Parameter | Species/System | Value | Reference(s) |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ ((+)-O-DSMT) | Human MOR | 860 nM | |
| [³⁵S]GTPγS Binding | Eₘₐₓ ((+)-O-DSMT) | Human MOR | 52% (relative to DAMGO) | |
| cAMP Accumulation | EC₅₀ ((+)-O-DSMT) | Human MOR | 63 nM | |
| Hot-Plate Test | ED₅₀ | Rodent | Data not available | - |
| Tail-Flick Test | ED₅₀ | Rodent | Data not available | - |
Note: While O-DSMT is known to be a potent analgesic in preclinical models, specific ED₅₀ values from hot-plate and tail-flick tests were not explicitly available in the reviewed literature. Studies on tramadol indicate its effectiveness in these models is largely dependent on its metabolism to O-DSMT.[5][8]
Mechanism of Action: Signaling Pathways
The binding of O-DSMT to the μ-opioid receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events that ultimately leads to the inhibition of nociceptive signal transmission.
μ-Opioid Receptor Signaling Pathway
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce an analgesic effect.
Caption: μ-Opioid receptor signaling cascade initiated by O-DSMT.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the analgesic effects of O-DSMT are provided below.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of O-DSMT for the μ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human μ-opioid receptor are prepared from cultured cells or brain tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Reaction Mixture: In assay tubes, add the following in order: assay buffer, a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO), and varying concentrations of O-DSMT. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of O-DSMT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the O-DSMT-induced activation of G-proteins coupled to the μ-opioid receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the μ-opioid receptor are used.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl is used.
-
Reaction Mixture: In assay tubes, add the following: membrane preparation, varying concentrations of O-DSMT, and GDP.
-
Incubation: The mixture is pre-incubated to allow O-DSMT to bind to the receptors.
-
Initiation of Reaction: The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Termination: After a defined incubation period, the reaction is stopped by rapid filtration.
-
Quantification and Analysis: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting. The data are analyzed to determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximal effect) of O-DSMT.
Hot-Plate Test
This in vivo assay assesses the analgesic effect of O-DSMT against a thermal stimulus in rodents.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Acclimatization: Rodents (mice or rats) are acclimatized to the testing room and apparatus before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: O-DSMT or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).
-
Post-Treatment Latency: At specific time points after drug administration, the animals are re-tested on the hot plate, and the response latencies are recorded.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) or by determining the ED₅₀ (dose required to produce a 50% analgesic effect).
Tail-Flick Test
This is another common in vivo model for assessing the spinal analgesic effects of compounds like O-DSMT.
Methodology:
-
Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the animal's tail is used.
-
Animal Acclimatization and Baseline: The animal is gently restrained, and its tail is positioned in the path of the heat source. The baseline latency for the tail-flick response is recorded. A cut-off time is enforced.
-
Drug Administration: O-DSMT or vehicle is administered.
-
Post-Treatment Latency: The tail-flick latency is measured at various time intervals after drug administration.
-
Data Analysis: The analgesic effect is quantified, often as %MPE or by calculating the ED₅₀.
Conclusion
This compound is a potent analgesic that exerts its effects primarily through the agonism of the μ-opioid receptor. Its high affinity and functional potency at this receptor are well-documented. This technical guide has provided a comprehensive overview of the fundamental research into O-DSMT's analgesic properties, including quantitative pharmacological data, detailed experimental protocols, and a depiction of its primary signaling pathway. This information serves as a valuable resource for the scientific community engaged in pain research and the development of novel analgesic therapies. Further research to delineate the specific in vivo potencies (ED₅₀) and a more complete receptor binding profile would further enhance our understanding of this important active metabolite.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 4. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. ndafp.org [ndafp.org]
- 7. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of O-Desmethyltramadol in Human Plasma by LC-MS/MS
Introduction
O-Desmethyltramadol (ODT) is the primary active metabolite of tramadol, a widely used centrally acting opioid analgesic for treating moderate to severe pain. The analgesic effect of tramadol is, in large part, attributed to the activity of ODT. Monitoring the concentration of O-Desmethyltramadol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical management to ensure therapeutic efficacy and safety.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of O-Desmethyltramadol in human plasma.
Principle
This method utilizes protein precipitation for the extraction of O-Desmethyltramadol and an internal standard (IS) from human plasma.[1][3][4][5][6] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][7] The use of a stable isotope-labeled internal standard or a structural analog ensures high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
O-Desmethyltramadol reference standard
-
Internal Standard (e.g., Propranolol or a stable isotope-labeled ODT)[1]
-
Perchloric acid (7%) (optional for protein precipitation)[3][4]
-
Ultrapure water
-
Drug-free human plasma
2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-Desmethyltramadol and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the O-Desmethyltramadol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples (low, medium, and high). A typical calibration curve range for O-Desmethyltramadol is 0.5–300.0 ng/mL.[1]
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 600 µL of cold acetonitrile (plasma to solvent ratio of 1:3) to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Aquasil C18 (100mm x 2.1mm, 5µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.0 - 5.0 minutes[1] |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (O-Desmethyltramadol) | m/z 250.2 → 58.1 (example, requires optimization) |
| MRM Transition (Internal Standard) | Analyte-specific (e.g., Propranolol: m/z 260.2 → 116.1) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data for the validation of an LC-MS/MS method for O-Desmethyltramadol in human plasma.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| O-Desmethyltramadol | 0.5 - 300.0[1] | > 0.99 | 0.5[1] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% | 85 - 115% |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| O-Desmethyltramadol | > 85% | > 85% | > 85% |
| Internal Standard | > 85% | > 85% | > 85% |
Mandatory Visualization
Caption: Experimental workflow for O-Desmethyltramadol quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of O-Desmethyltramadol in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The method validation results demonstrate excellent linearity, precision, accuracy, and recovery, meeting the requirements for bioanalytical method validation.
References
- 1. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of tramadol and its O-desmethylated metabolite in blood plasma. Application to a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Note: Gas Chromatography-Mass Spectrometry for O-Demethyltramadol Detection in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic used for the management of moderate to severe pain. It is extensively metabolized in the liver, primarily through O-demethylation and N-demethylation. The main active metabolite, O-desmethyltramadol (ODMT), exhibits a significantly higher affinity for the μ-opioid receptor than the parent drug and is crucial for the analgesic effect. Monitoring urinary concentrations of tramadol and its metabolites is essential in clinical and forensic toxicology to assess patient compliance, investigate potential misuse, and understand the drug's pharmacokinetic profile.
Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for the quantitative analysis of tramadol and its metabolites.[1] Due to the polar nature of these compounds, a derivatization step is typically required to increase their volatility and thermal stability, ensuring optimal chromatographic separation and detection.[2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of O-Demethyltramadol in human urine using GC-MS.
Principle
The analytical workflow involves several key stages. First, conjugated metabolites in the urine sample are hydrolyzed enzymatically using β-glucuronidase to release the free form of this compound.[3] Next, the analyte and an internal standard are isolated from the urine matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4] The extracted residue is then derivatized, typically through silylation, to create a more volatile and thermally stable compound suitable for GC-MS analysis.[5] The derivatized sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and retention times on a capillary column and subsequently identified and quantified by the mass spectrometer, often in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.[5]
Caption: Overall experimental workflow for GC-MS analysis of this compound in urine.
Experimental Protocols
Sample Preparation
Reagents:
-
β-glucuronidase solution
-
Phosphate or Acetate Buffer (pH 5.0 - 6.0)[6]
-
Internal Standard (IS) working solution (e.g., Medazepam, Proadifen, Nefopam)[3][4][7]
-
0.1 M Sodium Carbonate[3]
-
Extraction Solvents: Methyl-tert-butyl ether (MTBE) or a 1:1 (v/v) mixture of ethyl acetate and diethyl ether[3][7]
-
Solid-Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange)[4]
Protocol 1.1: Enzymatic Hydrolysis
-
Pipette 0.5 mL of urine into a centrifuge tube.[3]
-
Add 50 µL of the internal standard working solution.[6]
-
Add 50 µL of β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH 5.0).[6]
-
Vortex the mixture gently.
-
Incubate the sample in a water bath at approximately 37-50°C for 2-4 hours, or as recommended by the enzyme manufacturer.
Protocol 1.2: Liquid-Liquid Extraction (LLE)
-
To the hydrolyzed sample, add 1 mL of 0.1 M sodium carbonate solution to basify the sample.[3][6]
-
Add 4-5 mL of the chosen extraction solvent (e.g., 1:1 ethyl acetate:diethyl ether).[3]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 5-10 minutes to separate the layers.[3][6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or up to 40°C.[3][6]
Derivatization
This compound's active hydrogens must be derivatized to improve its stability and volatility for GC analysis. Silylation is a common and effective method.[5][8]
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Acetonitrile or Ethyl Acetate
Protocol 2.1: Silylation
-
To the dry residue from the extraction step, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[5]
-
Seal the tube tightly.
-
Vortex to ensure the residue is fully dissolved.
-
Incubate the mixture at 70°C for 30 minutes in a heating block or oven.[5][8]
-
After incubation, allow the tube to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Alternatively, the derivatized extract can be transferred to a glass autosampler vial.[5]
Caption: Logical diagram of the silylation derivatization reaction.
GC-MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Injection Volume | 1 µL[5] |
| Injection Mode | Splitless[5] |
| Injector Temperature | 260°C[5] |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 30°C/min to 300°C, hold for 2 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C[5] |
| MS Transfer Line | 280°C[5] |
| Acquisition Mode | Selective Ion Monitoring (SIM)[5] |
| Ions for Silylated ODMT (m/z) | 393, 303, 378 (Quantifier ion in bold)[5] |
| Ions for Silylated Tramadol (m/z) | 335, 245, 58 (For simultaneous analysis)[5] |
Quantitative Data Summary
The performance of GC-MS methods for this compound analysis reported in the literature is summarized below.
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [3][7][9] |
| 7.5 - 300 ng/mL | [3] | |
| Limit of Quantification (LOQ) | 7.5 ng/mL | [3] |
| 10 ng/mL | [7][9] | |
| Intra-Assay Precision (%RSD) | 1.29 - 6.48% | [3][7][9] |
| Inter-Assay Precision (%RSD) | 1.28 - 6.84% | [3][7][9] |
| Accuracy / Recovery | 91.79 - 106.89% (Accuracy) | [3][7][9] |
| 96.3 ± 3.46% (Extraction Recovery) | [3] | |
| 101.30% (Extraction Efficiency) | [7][9] |
Conclusion
This application note details a comprehensive and validated methodology for the determination of this compound in urine samples using gas chromatography-mass spectrometry. The protocol, which includes enzymatic hydrolysis, a robust extraction procedure, and chemical derivatization, demonstrates excellent sensitivity, precision, and accuracy.[3][7][9] The use of SIM mode allows for highly selective and sensitive quantification, making this method suitable for a wide range of applications, from clinical monitoring to forensic toxicology. Researchers and laboratory professionals can adapt these protocols to establish a reliable analytical workflow for tramadol metabolite analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. nyc.gov [nyc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Enantioselective Analysis of O-Demethyltramadol by High-Performance Liquid Chromatography
Abstract
This application note details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of O-Demethyltramadol (ODT) enantiomers. This compound, the primary active metabolite of the analgesic drug tramadol, possesses stereoisomeric forms with distinct pharmacological activities. Accurate enantioselective quantification is therefore critical in pharmacokinetic, pharmacodynamic, and clinical studies. The protocols herein describe the use of various chiral stationary phases (CSPs) and mobile phase compositions for the effective resolution of (+)-ODT and (-)-ODT, often in conjunction with the parent drug and other metabolites. These methods are applicable to various biological matrices, including plasma and urine, and are suitable for researchers, scientists, and professionals in drug development.
Introduction
Tramadol is administered as a racemic mixture of its trans enantiomers. Its analgesic effect is attributed to the synergistic action of the parent enantiomers and their primary active metabolite, this compound (ODT). The enantiomers of both tramadol and ODT exhibit different affinities for opioid receptors and varying effects on the reuptake of norepinephrine and serotonin. Consequently, the stereoselective analysis of these compounds is essential for a comprehensive understanding of their pharmacological profiles. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases is the predominant technique for achieving this separation. This document provides detailed protocols and comparative data for several successful HPLC methods.
Experimental Conditions and Data
A variety of HPLC conditions have been successfully employed for the enantiomeric separation of this compound. The choice of chiral stationary phase and mobile phase is critical for achieving optimal resolution. Below is a summary of quantitative data from several validated methods.
Table 1: Comparative HPLC Methods for Enantioselective Separation of this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase | Chiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate))[1][2][3][4][5] | Lux Cellulose-4[6] | Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate))[7] | AGP column (alpha1-acid glycoprotein)[8] |
| Mobile Phase | isohexane-ethanol-diethylamine (97:2.8:0.1, v/v)[1][2] | Hexane-ethanol with 0.1% diethylamine (96:4, v/v)[6] | Phosphate buffer (pH 6) with 0.2 M sodium perchlorate and 0.09 M triethylamine : acetonitrile (80:20)[7] | 30 mM diammonium hydrogen phosphate buffer (pH 7) : acetonitrile : triethylamine (98.9:1:0.1, v/v)[8] |
| Flow Rate | Not Specified | 0.7 mL/min[6] | Not Specified | 0.5 mL/min[8] |
| Detection | Fluorescence[1][2] | Fluorescence[6] | Fluorescence[7] | Fluorescence (Ex: 200 nm, Em: 301 nm)[8] |
| Limit of Quantification (LOQ) | 5 nM in plasma, 25 nM in urine[1][2] | 56 ng/L for each enantiomer[6] | 0.5 ng/mL for each enantiomer[7] | 2.5 ng/mL for each enantiomer[8] |
| Linearity Range | r² > 0.999 (plasma), r² > 0.997 (urine)[1][2] | r² > 0.99 over 56 ng/L to 392 ng/L[6] | 0.5 - 500 ng/mL for enantiomers[7] | r² > 0.993 over 2.5 - 100 ng/mL for enantiomers[8] |
| Recovery | ~90%[1][2] | Not Specified | 97.70% for (+)-ODT, 98.79% for (-)-ODT[7] | > 81%[8] |
| Retention Times | (+)-ODT: 17.9 min, (-)-ODT: 19.1 min (at 30°C)[1] | < 15 min for all enantiomers[6] | Not Specified | Elution within 32 min[8] |
Experimental Protocols
Protocol 1: Method Using Chiralpak AD Column
This protocol is based on the method described for the separation of tramadol and O-desmethyltramadol enantiomers in plasma and urine.[1][2]
1. Sample Preparation (Solid-Phase Extraction) a. Condition a disposable butyl silica (100 mg) SPE cartridge. b. Load the plasma or urine sample onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute the analytes with an appropriate solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Chiral Column: Chiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: isohexane-ethanol-diethylamine (97:2.8:0.1, v/v).
-
Internal Standard: Quinidine.
-
Detection: Fluorescence.
3. System Suitability a. Inject a standard solution containing known concentrations of all four enantiomers ( (+)- and (-)-tramadol, (+)- and (-)-O-desmethyltramadol) and the internal standard. b. Verify the resolution between all adjacent peaks. c. Check the theoretical plates and tailing factor for each peak to ensure column efficiency.
4. Analysis a. Inject the prepared sample onto the HPLC system. b. Identify the peaks based on the retention times obtained from the standard solution. c. Quantify the enantiomers using a calibration curve.
Protocol 2: Method Using Lux Cellulose-4 Column
This protocol is adapted from a method for the concomitant quantification of tramadol and its metabolites' enantiomers in wastewater samples.[6]
1. Sample Preparation (Solid-Phase Extraction) a. Utilize 150 mg Oasis® mixed-mode cation exchange (MCX) cartridges for extraction.[6] b. Condition, load, wash, and elute following the manufacturer's guidelines. c. Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Chiral Column: Lux Cellulose-4, 150 x 4.6 mm, 3 µm.[6]
-
Mobile Phase: Isocratic elution with 0.1% diethylamine in hexane and ethanol (96:4, v/v).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Detection: Fluorescence.
3. System Suitability a. Perform system suitability tests as described in Protocol 1 to ensure adequate separation and performance.
4. Analysis a. Inject the extracted sample. b. Identify and quantify the this compound enantiomers based on a calibration curve prepared with standards.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound enantiomers.
Caption: Logical relationships in HPLC method development for chiral separations.
Conclusion
The enantioselective separation of this compound is crucial for understanding its pharmacological and toxicological effects. The HPLC methods outlined in this application note, utilizing various polysaccharide-based and protein-based chiral stationary phases, provide reliable and reproducible results for the quantification of (+)-ODT and (-)-ODT in biological samples. Researchers can select the most suitable method based on their specific requirements, available instrumentation, and the nature of the sample matrix. The provided protocols and comparative data serve as a valuable resource for the development and implementation of chiral separation methods for this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric determination of tramadol and O-desmethyltramadol by liquid chromatography- mass spectrometry and application to postoperative patients receiving tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]
- 7. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective determination of tramadol and its main phase I metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of O-Demethyltramadol from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of O-Demethyltramadol (ODT), the active metabolite of tramadol, from various biological matrices. The protocols are designed to be used in research, clinical, and forensic toxicology settings for accurate and reliable quantification of ODT.
This compound is a critical analyte in pharmacokinetic studies, pain management monitoring, and forensic investigations due to its significant pharmacological activity.[1] Solid-phase extraction is a preferred method for sample cleanup and concentration of ODT from complex biological samples like plasma, serum, and urine, offering advantages over traditional liquid-liquid extraction by providing higher selectivity and reduced solvent consumption.[1][2]
Data Presentation: Quantitative Performance of SPE Protocols
The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound. This allows for a comparative assessment of different methodologies.
| Biological Matrix | SPE Sorbent | Limit of Quantification (LOQ) | Recovery | Analytical Method | Reference |
| Human Plasma | Not Specified | 2 ng/mL | 96% | LC-MS | [3][4] |
| Human Plasma | C18 | 50 ng/mL | 93.52 ± 7.88% | HPLC-UV | [5] |
| Human Urine | Mixed-Mode Cation Exchange (MCX) | 7.5 ng/mL | 96.3 ± 3.46% | GC-MS | [6] |
| Human Urine | Not Specified | 0.1 µg/mL | Not Reported | GC-MS | [7] |
| Vitreous Humor | C18 | Not Reported | >92% | Not Specified | [8] |
| Human Plasma | Not Specified | 4 ng/mL | 85% | LC-MS | [9] |
Experimental Protocols
Two detailed protocols are provided below, one utilizing a mixed-mode cation exchange sorbent, which is effective for basic compounds like ODT, and another using a reversed-phase C18 sorbent.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound in Urine
This protocol is designed for the extraction of ODT from urine samples using a mixed-mode sorbent that combines reversed-phase and strong cation exchange functionalities.[1]
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Acetate Buffer (50 mM, pH 6)
-
Ammonium Hydroxide (5% in Methanol)
-
Centrifuge and tubes
-
SPE Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[10] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[10]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.[1]
-
-
Elution:
-
Elute the this compound from the cartridge with 1.5 mL of freshly prepared 5% ammonium hydroxide in methanol.[1] Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-400 µL) of the mobile phase used for the subsequent analytical method (e.g., LC-MS/MS).[1]
-
Protocol 2: Reversed-Phase (C18) SPE for this compound in Plasma
This protocol is suitable for the extraction of ODT from plasma or serum using a C18 sorbent.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Perchloric Acid (7%)
-
Elution Solvent (e.g., Ethyl Acetate: Ammonium Hydroxide, 98:2, v/v)
-
Centrifuge and tubes
-
SPE Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 0.2 mL of plasma, add 0.2 mL of 7% perchloric acid to precipitate proteins.[3]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant will be loaded onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing one tube-full of methanol followed by one tube-full of deionized water.[11]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a mixture of distilled water and methanol (e.g., 80:20, v/v) to remove interferences.[8]
-
-
Elution:
-
Elute the this compound from the cartridge with an appropriate solvent. A common elution solvent is a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).[8]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Mixed-Mode Cation Exchange SPE of this compound.
Caption: Workflow for Reversed-Phase (C18) SPE of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Enatiomeric determination of tramadol and O-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for O-Demethyltramadol Administration in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic tramadol, demonstrates a significantly higher affinity for the μ-opioid receptor, making it a potent analgesic agent.[1][2] These application notes provide detailed protocols for the administration of O-DSMT in rodent models of pain, offering guidance on dosage, routes of administration, and standardized behavioral assays for evaluating its analgesic efficacy. The protocols are designed to ensure reproducible and reliable data for preclinical pain research.
Quantitative Data Summary
The following tables summarize the effective doses of this compound and its parent compound, Tramadol, in various rodent pain models. It is important to note that the analgesic potency of O-DSMT is considerably greater than that of tramadol.
Table 1: this compound (O-DSMT) Administration in Mice
| Pain Model | Administration Route | Effective Dose Range | Observed Effect |
| Inflammatory Pain (Paw Incision) | Subcutaneous (SC) | 10 - 30 mg/kg | Reversal of thermal hyperalgesia |
Note: Data for other administration routes and pain models in mice are limited. Researchers should perform dose-response studies to determine optimal concentrations.
Table 2: Tramadol Administration in Rats (for reference)
| Pain Model | Administration Route | Effective Dose Range | Observed Effect |
| Acute Thermal Pain (Hot-Plate Test) | Intraperitoneal (IP) | 12.5 - 50 mg/kg | Increased latency to paw lick/jump[3][4] |
| Acute Thermal Pain (Hot-Plate Test) | Subcutaneous (SC) | 25 - 50 mg/kg | Increased latency to paw lick/jump[3][4] |
| Acute Thermal Pain (Tail-Flick Test) | Intraperitoneal (IP) | 12.5 - 50 mg/kg | Increased tail-flick latency[3] |
| Acute Thermal Pain (Tail-Flick Test) | Subcutaneous (SC) | 25 - 50 mg/kg | Increased tail-flick latency[3] |
| Postoperative Pain | Oral (PO) in gelatin | Not effective | No significant change in pain thresholds[3][4] |
Note: Sedation has been observed at higher doses (25 and 50 mg/kg) of tramadol administered via IP and SC routes in rats.[3][4]
Experimental Protocols
Hot-Plate Test for Thermal Pain
The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily measuring supraspinal mechanisms of analgesia.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal on the plate
-
Timer
-
This compound solution for injection
-
Syringes and needles appropriate for the chosen route of administration
-
Rodents (mice or rats)
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot-plate temperature to a constant, noxious temperature, typically between 50°C and 55°C.[5]
-
Baseline Measurement: Gently place each animal individually on the hot plate within the Plexiglas cylinder and start the timer immediately. Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.[5] Record the latency (in seconds) to the first clear pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer O-DSMT or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot-plate test for each animal, recording the latency to response.
-
Data Analysis: The analgesic effect is determined by the increase in latency to the pain response compared to the baseline and vehicle-treated animals.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity and is a hallmark for measuring mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Materials:
-
Set of calibrated von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Testing chambers or enclosures
-
This compound solution for injection
-
Syringes and needles
-
Rodents (mice or rats)
Procedure:
-
Acclimation: Place the animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes until exploratory behavior ceases.
-
Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness. Apply the filament with enough force to cause it to bend. A positive response is a sharp withdrawal, flinching, or licking of the paw. The "up-down method" is commonly used to determine the 50% paw withdrawal threshold.
-
Drug Administration: Administer O-DSMT or vehicle control.
-
Post-Treatment Measurement: At selected time points after administration, reassess the mechanical threshold for each animal using the von Frey filaments.
-
Data Analysis: An increase in the paw withdrawal threshold (i.e., a greater force is required to elicit a response) indicates an analgesic effect.
Visualizations
Caption: Experimental workflow for assessing O-DSMT analgesia.
Caption: O-DSMT's primary signaling pathway for analgesia.
References
- 1. Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of dosages and routes of administration of tramadol analgesia in rats using hot-plate and tail-flick tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vitro Cell-Based Assays to Study O-Demethyltramadol Activity
Introduction
O-Demethyltramadol (O-DSMT) is the primary active metabolite of the synthetic opioid analgesic, tramadol. Its analgesic properties are primarily attributed to its activity as an agonist at the mu-opioid receptor (MOR) and its inhibition of norepinephrine reuptake. A comprehensive in vitro evaluation of O-DSMT's pharmacological activity is crucial for understanding its mechanism of action, potency, and potential for biased agonism. These application notes provide detailed protocols for key cell-based assays to characterize the activity of O-DSMT.
Key Pharmacological Activities of this compound
O-DSMT's primary mechanisms of action that can be investigated using in vitro cell-based assays are:
-
Mu-Opioid Receptor (MOR) Agonism: O-DSMT binds to and activates the MOR, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Norepinephrine Reuptake Inhibition: O-DSMT can also bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft.
Experimental Protocols
Mu-Opioid Receptor (MOR) Binding Affinity Assay
This protocol determines the binding affinity (Ki) of O-DSMT for the human mu-opioid receptor.
Principle: This is a competitive radioligand binding assay. It measures the ability of O-DSMT to displace a known high-affinity radiolabeled ligand from the MOR expressed in a cell line.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and cell harvester .
Protocol:
-
Cell Membrane Preparation:
-
Culture hMOR-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane homogenate and [³H]-DAMGO to wells.
-
Non-specific Binding: Add cell membrane homogenate, [³H]-DAMGO, and a high concentration of naloxone.
-
Competitive Binding: Add cell membrane homogenate, [³H]-DAMGO, and varying concentrations of O-DSMT.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the O-DSMT concentration.
-
Determine the IC50 value (the concentration of O-DSMT that inhibits 50% of specific [³H]-DAMGO binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for MOR Functional Activity
This protocol measures the functional potency (EC50) of O-DSMT as an agonist at the MOR.
Principle: MOR activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of O-DSMT to inhibit this stimulated cAMP production is measured.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hMOR.
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: e.g., HTRF, FRET, or ELISA-based kits.
-
Cell Culture Medium and 96-well plates .
Protocol:
-
Cell Plating: Seed the hMOR-expressing cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition:
-
Remove the cell culture medium.
-
Add varying concentrations of O-DSMT to the wells.
-
Include a control with no O-DSMT.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the O-DSMT concentration.
-
Determine the EC50 value (the concentration of O-DSMT that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).
-
Norepinephrine Transporter (NET) Uptake Assay
This protocol determines the inhibitory activity (IC50) of O-DSMT on the norepinephrine transporter.
Principle: This assay measures the ability of O-DSMT to block the uptake of a labeled norepinephrine substrate into cells expressing the norepinephrine transporter.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).
-
Substrate: [³H]-Norepinephrine or a fluorescent norepinephrine analog.
-
Test Compound: this compound.
-
Non-specific Uptake Control: A known NET inhibitor (e.g., desipramine).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar.
-
96-well plates .
Protocol:
-
Cell Plating: Seed the hNET-expressing cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Compound:
-
Wash the cells with uptake buffer.
-
Add varying concentrations of O-DSMT to the wells and pre-incubate for a short period (e.g., 10-15 minutes).
-
Include wells for total uptake (no inhibitor) and non-specific uptake (with desipramine).
-
-
Substrate Addition: Add the labeled norepinephrine substrate to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C to allow for substrate uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove the extracellular substrate.
-
Lysis and Detection: Lyse the cells and measure the amount of internalized labeled substrate using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorescent substrate).
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the O-DSMT concentration.
-
Determine the IC50 value (the concentration of O-DSMT that inhibits 50% of specific norepinephrine uptake).
-
Data Presentation
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Target | Parameter | Reported Value (nM) | Cell Line |
| Radioligand Binding | Human Mu-Opioid Receptor (hMOR) | Ki | 20 - 100 | HEK293 or CHO |
| cAMP Accumulation | Human Mu-Opioid Receptor (hMOR) | EC50 | 10 - 50 | HEK293 or CHO |
| Neurotransmitter Uptake | Human Norepinephrine Transporter (hNET) | IC50 | 500 - 2000 | HEK293 or CHO |
Note: The reported values are approximate ranges from various studies and may vary depending on the specific experimental conditions.
Visualizations
Caption: MOR Signaling Pathway Activation by O-DSMT.
Caption: Workflow for the cAMP Accumulation Assay.
Caption: Workflow for the NET Uptake Assay.
Application of O-Desmethyltramadol as a Reference Standard in Analytical Toxicology
Introduction
O-Desmethyltramadol (O-DSMT), the principal active metabolite of the synthetic opioid analgesic tramadol, plays a crucial role in its analgesic effect.[1][2] Tramadol is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to O-DSMT.[1][3] This metabolite exhibits a significantly higher affinity for the μ-opioid receptor, up to 200-300 times greater than the parent drug, making it a major contributor to the overall analgesic and toxic effects of tramadol.[2][4] Consequently, the accurate quantification of O-DSMT in biological specimens is of paramount importance in clinical and forensic toxicology for assessing tramadol use, investigating overdose cases, and monitoring compliance.[5][6] The use of a certified O-Desmethyltramadol reference standard is essential for the development, validation, and routine application of analytical methods to ensure the accuracy, precision, and reliability of these toxicological analyses.[7][8]
Physicochemical Properties of O-Desmethyltramadol
| Property | Value |
| IUPAC Name | 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol |
| Chemical Formula | C₁₅H₂₃NO₂ |
| Molar Mass | 249.354 g·mol⁻¹[1] |
| CAS Number | 80456-81-1[9] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol and ethanol |
Analytical Methodologies
The quantification of O-Desmethyltramadol in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the determination of O-DSMT. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.[10][11]
Table 1: Summary of GC-MS Method Parameters for O-Desmethyltramadol Analysis
| Parameter | Method 1[7] | Method 2[10] |
| Sample Type | Human Urine | Biological Specimens (Blood, Tissue) |
| Internal Standard | Proadifen (SKF525A) | Methapyrilene |
| Extraction | Liquid-Liquid Extraction (LLE) with methyl-tert-butyl ether | Solid Phase Extraction (SPE) |
| Derivatization | Not specified | Propionic anhydride |
| Linearity Range | 10-1000 ng/mL | Not specified |
| Limit of Quantification (LOQ) | 10 ng/mL | Not specified |
| Intra-assay Precision | 1.29-6.48% | Not specified |
| Inter-assay Precision | 1.28-6.84% | Not specified |
| Accuracy | 91.79-106.89% | Not specified |
| Recovery | 101.30% | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of O-DSMT without the need for derivatization, making it a preferred method in many laboratories.
Table 2: Summary of LC-MS/MS Method Parameters for O-Desmethyltramadol Analysis
| Parameter | Method 1[12] |
| Sample Type | Human Plasma |
| Internal Standard | Not specified |
| Extraction | Protein Precipitation with perchloric acid |
| Chromatographic Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) |
| Mobile Phase | 10:90 (v/v) acetonitrile and 0.2% (v/v) trifluoroacetic acid in water |
| Flow Rate | 1 mL/min |
| Detection Mode | Selected Ion Monitoring (SIM) with electrospray positive ionization |
| Monitored Ion (m/z) | 250 |
| Linearity Range | 2-300 ng/mL |
| Limit of Quantification (LOQ) | Not specified |
| Within-run Precision (at LOQ) | 10.1% |
| Between-run Precision (at LOQ) | 6.7% |
| Within-run Accuracy (at LOQ) | -9.9% |
| Between-run Accuracy (at LOQ) | 10.4% |
| Mean Recovery | 96% |
Experimental Protocols
Protocol 1: GC-MS Analysis of O-Desmethyltramadol in Urine
This protocol is based on the method described by Gergov et al. (2013).[7]
4.1.1. Materials and Reagents
-
O-Desmethyltramadol certified reference standard
-
Proadifen (SKF525A) internal standard
-
Methyl-tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid
-
Sodium hydroxide
-
Human urine (blank)
-
GC-MS system
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add the internal standard.
-
Alkalinize the sample with sodium hydroxide.
-
Add 5 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Perform back-extraction by adding 100 µL of 0.1 M hydrochloric acid and vortexing for 5 minutes.
-
Centrifuge and discard the organic layer.
-
The aqueous layer is ready for derivatization (if necessary) and GC-MS analysis.
4.1.3. GC-MS Conditions
-
Column: (Specify column type, e.g., 5% phenyl-methylpolysiloxane)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS Mode: Selective Ion Monitoring (SIM)
-
Ions to Monitor: (Specify characteristic ions for O-DSMT and the internal standard)
Protocol 2: LC-MS/MS Analysis of O-Desmethyltramadol in Plasma
This protocol is based on the method described by Bogdănescu et al. (2008).[12]
4.2.1. Materials and Reagents
-
O-Desmethyltramadol certified reference standard
-
Perchloric acid (7%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid
-
Water (HPLC grade)
-
Human plasma (blank)
-
LC-MS/MS system
4.2.2. Sample Preparation (Protein Precipitation)
-
To 0.2 mL of plasma, add the internal standard.
-
Add 0.2 mL of 7% perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the LC-MS/MS system.
4.2.3. LC-MS/MS Conditions
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[12]
-
Mobile Phase: 10:90 (v/v) acetonitrile and 0.2% (v/v) trifluoroacetic acid in water[12]
-
Flow Rate: 1 mL/min[12]
-
Column Temperature: 45°C[12]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: (Specify precursor and product ions for O-DSMT and the internal standard, e.g., m/z 250 -> [product ion])
Visualizations
Metabolic Pathway of Tramadol
Caption: Metabolic conversion of tramadol to its major metabolites.
Experimental Workflow for O-DSMT Quantification
Caption: General workflow for the quantification of O-DSMT.
Mechanism of Action of O-Desmethyltramadol
Caption: Simplified mechanism of action of O-Desmethyltramadol.
Conclusion
O-Desmethyltramadol is a critical analyte in the field of analytical toxicology. The use of a certified reference standard is fundamental for achieving accurate and reliable quantitative results. The analytical methods and protocols outlined in this document provide a comprehensive guide for laboratories involved in the analysis of tramadol and its metabolites. The choice of methodology should be based on the specific requirements of the analysis, including matrix type, desired sensitivity, and available instrumentation. Proper validation of the chosen method is essential to ensure the quality and defensibility of the analytical data.
References
- 1. Desmetramadol - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Desmetramadol [medbox.iiab.me]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-Desmethyl-cis-tramadol HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. O-Desmethyltramadol 80456-81-1 [sigmaaldrich.com]
- 10. nyc.gov [nyc.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of O-Demethyltramadol Reference Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyltramadol (O-DSMT) is the primary active metabolite of the synthetic opioid analgesic, tramadol.[1][2][3] Tramadol itself is a racemic mixture, and its analgesic effects are mediated by both the parent compound and its metabolites, particularly O-DSMT, which exhibits a significantly higher affinity for the μ-opioid receptor.[3][4] The synthesis of O-DSMT as a reference material is crucial for analytical and forensic applications, enabling the accurate quantification of the metabolite in biological samples and the study of its pharmacological properties.[1][5] This document provides detailed protocols and application notes for the synthesis of this compound, focusing on a robust and scalable demethylation process.
Synthesis Overview
The most well-documented and industrially scalable method for producing this compound is through the demethylation of tramadol. One common and effective method involves the use of a strong base, such as potassium hydroxide, in a high-boiling point solvent like ethylene glycol, often under phase-transfer conditions.[6][7] This approach offers high yields and produces O-DSMT with a purity suitable for use as a reference standard.[6][7]
While other reagents like diisobutylaluminium hydride, biphenyl phosphine with butyllithium, and boron tribromide have been reported for the synthesis of this compound, the potassium hydroxide-mediated process is often favored for its cost-effectiveness and scalability.[6][7]
Experimental Protocol: Potassium Hydroxide-Mediated Demethylation of Tramadol
This protocol is adapted from established patent literature and provides a method for the synthesis of this compound from commercially available tramadol.[6][7]
Materials and Reagents:
-
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol)
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol
-
Polyethylene Glycol-400 (PEG-400)
-
Toluene
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl) or o-chlorobenzoic acid
-
Acetone
-
Ammonia solution
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine tramadol, ethylene glycol, polyethylene glycol-400, and potassium hydroxide.[6][7]
-
Reaction: Heat the reaction mixture under a nitrogen atmosphere to a temperature of 195-200°C over 3-4 hours. Maintain this temperature for approximately 24 hours.[6][7]
-
Work-up and Extraction:
-
Isolation of Crude Product: Combine the organic (dichloromethane) layers and concentrate them using a rotary evaporator. Dry the resulting residue at 75-80°C for 8 hours to obtain crude this compound.[6][7]
-
Purification:
-
The crude this compound can be further purified by forming a salt. For instance, it can be dissolved in acetone and treated with o-chlorobenzoic acid to precipitate the o-chlorobenzoate salt, which typically exhibits higher isomeric purity.[6][7]
-
Alternatively, to obtain the hydrochloride salt, the crude product can be dissolved in a suitable solvent, basified with ammonia, and then treated with hydrochloric acid in acetone to precipitate the highly pure this compound hydrochloride salt.[6][7]
-
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained from the potassium hydroxide-mediated demethylation of tramadol, as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol) | [6][7] |
| Key Reagents | Potassium Hydroxide, Ethylene Glycol, PEG-400 | [6][7] |
| Reaction Temperature | 195-200°C | [6][7] |
| Reaction Time | 24 hours | [6][7] |
| Crude Product Purity (HPLC) | 85-90% isomeric purity | [6][7] |
| Yield of Crude this compound | High (reported as 88-95%) | [7] |
| Purity of Hydrochloride Salt (HPLC) | >99% | [6][7] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis and purification of this compound reference material.
Caption: Workflow for the synthesis of this compound.
Caption: Purification scheme for this compound via salt formation.
References
- 1. O-Desmethyl-cis-tramadol HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 7. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of O-Demethyltramadol in Cytochrome P450 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol, plays a crucial role in the therapeutic effects of its parent compound. The conversion of tramadol to O-DSMT is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3][4][5] Consequently, the activity of CYP2D6, which can be influenced by genetic polymorphisms and co-administered drugs, significantly impacts the pharmacokinetic profile and analgesic efficacy of tramadol.[1][2][3] Understanding the potential of O-DSMT itself to inhibit various CYP isozymes is critical for predicting drug-drug interactions (DDIs) and ensuring patient safety.
These application notes provide a comprehensive overview of the role of O-DSMT in cytochrome P450 (CYP) inhibition studies. This document includes theoretical background, detailed experimental protocols for assessing CYP inhibition, and data presentation guidelines.
Background: Tramadol Metabolism and the Significance of O-DSMT
Tramadol is metabolized in the liver through two main pathways:
-
O-demethylation to O-DSMT, primarily by CYP2D6.[1][2][3][4][5]
-
N-demethylation to N-desmethyltramadol (M2), primarily by CYP3A4 and CYP2B6.
O-DSMT is a more potent µ-opioid receptor agonist than tramadol and is largely responsible for the analgesic effect of tramadol. Inhibition of CYP2D6 can lead to decreased formation of O-DSMT, potentially reducing the analgesic effect of tramadol and increasing the plasma concentrations of the parent drug.
While the impact of CYP inhibitors on O-DSMT formation is well-studied, the potential for O-DSMT to act as an inhibitor of CYP enzymes is less characterized in publicly available literature. Such information is vital for a complete understanding of the DDI profile of tramadol and its active metabolite.
Quantitative Data on CYP Inhibition by this compound
To facilitate future research, the following table is provided as a template for summarizing experimentally determined IC50 values for O-DSMT against various CYP isozymes.
Table 1: Template for IC50 Values of this compound against Cytochrome P450 Isozymes
| CYP Isozyme | Probe Substrate | IC50 (µM) of O-DSMT | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | Data not available | α-Naphthoflavone | Insert value |
| CYP2B6 | Bupropion | Data not available | Ticlopidine | Insert value |
| CYP2C8 | Amodiaquine | Data not available | Quercetin | Insert value |
| CYP2C9 | Diclofenac | Data not available | Sulfaphenazole | Insert value |
| CYP2C19 | S-Mephenytoin | Data not available | Nootkatone | Insert value |
| CYP2D6 | Dextromethorphan | Data not available | Quinidine | Insert value |
| CYP3A4 | Midazolam | Data not available | Ketoconazole | Insert value |
| CYP3A4 | Testosterone | Data not available | Ketoconazole | Insert value |
Researchers are encouraged to populate this table with their own experimental findings.
Experimental Protocols
The following are detailed, generalized protocols for conducting in vitro cytochrome P450 inhibition assays. These protocols can be adapted for testing this compound as a potential inhibitor.
Direct Inhibition IC50 Determination Assay
This assay determines the concentration of a test compound (O-DSMT) required to inhibit the activity of a specific CYP isozyme by 50%.
Materials:
-
This compound (as the test inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isozyme probe substrates (see Table 1)
-
Specific positive control inhibitors (see Table 1)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well microplates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of O-DSMT and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates and NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of HLMs in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
HLM suspension (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of O-DSMT or the positive control inhibitor. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the specific CYP probe substrate to each well to initiate the metabolic reaction.
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of O-DSMT compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the O-DSMT concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
This assay determines if the inhibitory potency of a compound increases with pre-incubation time, suggesting time-dependent inhibition.
Protocol:
-
Follow the Direct Inhibition Protocol with the following modifications:
-
Pre-incubation with NADPH:
-
Prepare two sets of incubation plates.
-
In the "TDI" plate, pre-incubate the HLMs with O-DSMT and the NADPH regenerating system for a specific duration (e.g., 30 minutes) at 37°C before adding the probe substrate.
-
In the "Direct Inhibition" plate, pre-incubate the HLMs with O-DSMT without the NADPH regenerating system for the same duration.
-
-
Initiate the Reaction:
-
To the "TDI" plate, add the probe substrate.
-
To the "Direct Inhibition" plate, add the probe substrate and then the NADPH regenerating system.
-
-
Incubation, Termination, and Analysis:
-
Proceed with the same incubation, termination, and analysis steps as the direct inhibition assay.
-
-
Data Analysis:
-
Calculate the IC50 values for both the direct inhibition and the TDI conditions.
-
A significant decrease (shift) in the IC50 value after pre-incubation with NADPH suggests time-dependent inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of tramadol and the general workflow for a CYP inhibition assay.
References
- 1. Inhibition of CYP2D6-mediated tramadol O-demethylation in methadone but not buprenorphine maintenance patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling to Assess the Impact of CYP2D6-Mediated Drug-Drug Interactions on Tramadol and O-Desmethyltramadol Exposures via Allosteric and Competitive Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Experimental Design for Pharmacokinetic Studies of O-Demethyltramadol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting pharmacokinetic studies of O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol. These guidelines are intended to assist researchers in obtaining robust and reliable data for understanding the absorption, distribution, metabolism, and excretion (ADME) of O-DSMT.
Introduction
This compound (O-DSMT), also known as M1, is a critical metabolite of tramadol, exhibiting a significantly higher affinity for the µ-opioid receptor than its parent compound.[1][2] Consequently, understanding its pharmacokinetic profile is paramount for drug development, clinical pharmacology, and toxicological assessments. This document outlines the essential experimental designs, from in vivo animal studies to in vitro metabolism assays and bioanalytical methods, necessary for a comprehensive evaluation of O-DSMT's pharmacokinetics.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of O-DSMT from studies in various species. These values can serve as a reference for designing new studies and for inter-species comparisons.
Table 1: Pharmacokinetic Parameters of this compound (O-DSMT) in Various Species Following Tramadol Administration
| Species | Route of Administration (Tramadol) | Dose (Tramadol) | O-DSMT Tmax (h) | O-DSMT Cmax (ng/mL) | O-DSMT AUC (h*ng/mL) | O-DSMT t½ (h) | Reference |
| Horse | Oral | 10 mg/kg | 0.91 ± 0.29 | 86.8 ± 17.8 | - | 1.01 ± 0.15 | [3][4] |
| Dog | Intravenous | 4.4 mg/kg | - | - | - | 1.69 ± 0.45 | [5][6] |
| Dog | Oral | 11 mg/kg | - | - | - | 2.18 ± 0.55 | [5][6] |
| Rat | Oral | 20 mg/kg | ~2 | ~100 | - | - | [7] |
Note: Data are presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited literature.
Table 2: Pharmacokinetic Parameters Following Direct Administration of this compound (M1)
| Species | Route of Administration | Dose | t½ (h) | Volume of Distribution (L/kg) | Clearance (mL/kg/min) | Reference |
| Dog | Intravenous | Not Specified | 0.94 ± 0.09 | 2.80 ± 0.15 | 34.93 ± 5.53 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of O-DSMT.
In Vivo Pharmacokinetic Study in Rodents (Rat Model)
This protocol describes a typical single-dose pharmacokinetic study of O-DSMT in rats.
3.1.1. Materials and Animals
-
This compound (analytical grade)
-
Vehicle for administration (e.g., sterile saline, polyethylene glycol)
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
3.1.2. Experimental Procedure
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study with free access to food and water.
-
Dose Preparation: Prepare a solution of O-DSMT in the chosen vehicle at the desired concentration.
-
Administration:
-
Intravenous (IV): Administer O-DSMT as a bolus injection or short infusion via a tail vein or a catheterized vein (e.g., jugular vein).
-
Oral (PO): Administer O-DSMT via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. A typical sampling schedule for an IV study would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For an oral study, the schedule might be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
In Vitro Metabolism Assay using Liver Microsomes
This protocol outlines an experiment to assess the metabolic stability of O-DSMT using liver microsomes.
3.2.1. Materials
-
This compound
-
Liver microsomes (from human, rat, dog, etc.)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Incubator/shaking water bath (37°C)
-
Acetonitrile (ice-cold)
-
Centrifuge
3.2.2. Experimental Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, liver microsomes, and O-DSMT solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, stop the reaction by adding ice-cold acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of O-DSMT using a validated bioanalytical method (e.g., LC-MS/MS). The rate of disappearance of O-DSMT is used to calculate its intrinsic clearance.
Bioanalytical Method for O-DSMT Quantification in Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of O-DSMT in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.3.1. Materials
-
Plasma samples
-
Internal standard (IS) (e.g., a stable isotope-labeled O-DSMT or a structurally similar compound like propranolol)[1]
-
Acetonitrile for protein precipitation
-
Formic acid
-
LC-MS/MS system
3.3.2. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.[1]
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column. The mobile phase typically consists of a mixture of acetonitrile and water with a modifier like formic acid, run in a gradient or isocratic mode.[1][9]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for O-DSMT and the internal standard.[1]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the pharmacokinetic study of O-DSMT.
References
- 1. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Route-dependent stereoselective pharmacokinetics of tramadol and its active O-demethylated metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of apatinib on the pharmacokinetics of tramadol and O-desmethyltramadol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in O-Demethyltramadol LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of O-Demethyltramadol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. The complex nature of biological samples makes them prone to matrix effects, which can compromise the precision, accuracy, and sensitivity of the analytical method.
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Key indicators of matrix effects include:
-
Poor reproducibility: Inconsistent results for the same sample analyzed in different runs.
-
Inaccurate quantification: The measured concentration is significantly different from the true concentration.
-
Signal suppression or enhancement: A noticeable decrease or increase in the analyte's signal intensity when comparing samples in matrix to a neat standard solution.
-
Poor peak shape: Tailing or fronting of the chromatographic peak.
-
Inconsistent internal standard response: Variability in the internal standard's peak area across different samples.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak area in post-spiked matrix / Peak area in neat solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A4: While simpler methods like protein precipitation (PPT) are fast, they are often insufficient for removing all interfering matrix components, particularly phospholipids. More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective in producing cleaner extracts and minimizing matrix effects. Mixed-mode cation exchange SPE is particularly effective for basic compounds like this compound.
Q5: What is the role of an internal standard in mitigating matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be compensated. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample extract. 2. Reduce the injection volume. |
| Column Contamination | 1. Implement a more robust sample cleanup method (e.g., SPE or LLE). 2. Use a guard column and replace it regularly. 3. Flush the column with a strong solvent. |
| Inappropriate Mobile Phase | 1. Optimize the mobile phase pH. 2. Adjust the organic solvent composition. |
| Secondary Interactions with Column | 1. Use a column with a different stationary phase chemistry. 2. Add a competing agent to the mobile phase. |
Issue 2: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Switch from a simple sample preparation method (PPT) to a more rigorous one (SPE or LLE). 2. Use a stable isotope-labeled internal standard. 3. Evaluate matrix effects for each new batch of biological matrix. |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent execution of the extraction protocol. 2. Automate the sample preparation process if possible. |
| Instrument Instability | 1. Check for fluctuations in pump pressure and temperature. 2. Perform a system suitability test before each run. |
Issue 3: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | 1. Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. 2. Employ a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
| Inadequate Sample Cleanup | 1. Switch to a more selective sample preparation technique (e.g., from LLE to SPE). 2. Optimize the wash and elution steps in your SPE protocol to better remove interferences. |
| High Salt Concentration in the Sample | 1. Use a desalting step in your sample preparation. 2. Dilute the sample if sensitivity allows. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the reported recovery and matrix effect data for different sample preparation techniques used in the analysis of this compound and its parent compound, Tramadol.
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Protein Precipitation | 85.5 ± 1.8 | Not explicitly reported, but method validated | [1] |
| This compound | Protein Precipitation | ~96 | Not explicitly reported, but method validated | [2] |
| O-Desmethyltramadol | Solid-Phase Extraction | 93.52 ± 7.88 | Not explicitly reported, but method validated | [3] |
| O-Desmethyltramadol | Liquid-Liquid Extraction | 85 | Not explicitly reported, but method validated | [4] |
| Tramadol | Protein Precipitation | 86.0 ± 3.4 | Not explicitly reported, but method validated | [1] |
| Tramadol | Protein Precipitation | ~96 | Not explicitly reported, but method validated | [2] |
| Tramadol | Solid-Phase Extraction | 94.36 ± 12.53 | Not explicitly reported, but method validated | [3] |
| Tramadol | Liquid-Liquid Extraction | 92 | Not explicitly reported, but method validated | [4] |
Note: Direct comparison of matrix effects is challenging as different studies use varied methodologies for its assessment. However, it is a general consensus in the literature that more extensive sample preparation methods like SPE and LLE lead to reduced matrix effects compared to protein precipitation.
Experimental Protocols
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol is a general guideline for the extraction of this compound from plasma or urine using a mixed-mode cation exchange cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Elution solvent: 5% ammonium hydroxide in methanol (freshly prepared)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 1 mL of plasma/serum, add a protein precipitation agent (e.g., acetonitrile), vortex, and centrifuge. Dilute the supernatant with an appropriate buffer (e.g., 50 mM ammonium acetate, pH 6).[5]
-
Urine: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate buffer (pH 6).[5]
-
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.[5]
-
-
Elution: Elute the analyte with 1.5 mL of the elution solvent.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the extraction of this compound from plasma.
Materials:
-
Extraction solvent (e.g., Dichloromethane/Isopropanol (85:15, v/v))[4]
-
2M NaOH[4]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 0.5 mL of plasma, add the internal standard.[4]
-
pH Adjustment: Add 100 µL of 2M NaOH to make the sample alkaline.[4]
-
Extraction: Add 1 mL of the extraction solvent. Vortex the mixture vigorously for several minutes.[4]
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C. Reconstitute the residue in a suitable volume of the initial mobile phase.[4]
Mandatory Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a high-performance liquid chromatography method for tramadol and o-desmethyltramadol in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for O-Demethyltramadol Separation by HPLC
Welcome to the technical support center for the HPLC analysis of O-Demethyltramadol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the mobile phase for successful chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape, specifically peak tailing, for this compound?
Peak tailing is a common issue when analyzing basic compounds like this compound (a metabolite of tramadol, pKa ≈ 9.41) on standard silica-based reversed-phase columns (e.g., C18).[1] The primary cause is often the interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups on the stationary phase surface.[1] This secondary interaction leads to an asymmetric peak with a "tail."
To mitigate this, consider the following:
-
Mobile Phase pH: The most critical parameter is the mobile phase pH. Operating at a low pH (typically between 2.5 and 4.0) protonates the residual silanol groups, rendering them neutral and minimizing secondary interactions.[1][2][3]
-
Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol groups, thereby improving peak shape.[4]
-
Column Choice: Employing a modern, end-capped column or a column with a different selectivity (e.g., phenyl-hexyl) can also reduce peak tailing.[4]
Q2: How can I improve the resolution between this compound and its parent compound, tramadol?
Achieving baseline resolution between structurally similar compounds like tramadol and this compound requires careful optimization of the mobile phase.
-
Mobile Phase pH Adjustment: As with peak tailing, pH plays a crucial role in resolution. Small adjustments in pH can alter the ionization state of the analytes, leading to changes in retention and potentially improving separation.[5][6][7]
-
Organic Modifier Percentage: Modifying the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact selectivity and resolution. A systematic approach of varying the organic content is recommended.
-
Flow Rate Optimization: Decreasing the flow rate can enhance separation efficiency and improve resolution, though it will increase the analysis time.[4]
-
Column Temperature: Maintaining a stable and optimized column temperature can improve reproducibility and, in some cases, resolution.
Q3: My retention times for this compound are inconsistent. What are the likely causes and solutions?
Inconsistent retention times can stem from several factors related to the mobile phase and HPLC system:[1]
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. If preparing manually, use precise measurements and ensure thorough mixing. For online mixing, verify the proper functioning of the pump's proportioning valves.[1]
-
Solvent Evaporation: The more volatile organic component of the mobile phase (e.g., acetonitrile or methanol) can evaporate over time, altering the composition and causing retention time drift. Prepare fresh mobile phase daily.[1]
-
Column Equilibration: Insufficient column equilibration before analysis can lead to shifting retention times. Ensure the column is fully equilibrated with the mobile phase, which may require 10-20 column volumes.[1]
-
Pump and Flow Rate Stability: Leaks in the pump or faulty check valves can cause an unstable flow rate, directly affecting retention times.[1]
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.
| Problem | Question | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | Why am I observing significant peak tailing for this compound? | Secondary interactions with residual silanol groups on the column.[1] | Lower the mobile phase pH to 2.5-3.5 using an acid like phosphoric or formic acid.[1] Introduce a buffer (e.g., 20mM Sodium Phosphate) to the mobile phase.[1] Add a competing base like triethylamine (TEA) to the mobile phase.[4] Use a modern, end-capped C18 column or a column with alternative chemistry.[4] |
| Poor Resolution | How can I better separate the this compound peak from other components, like tramadol? | Suboptimal mobile phase composition (pH or organic solvent ratio).[9][10] | Systematically adjust the mobile phase pH within the stable range of the column.[5][6][7] Vary the percentage of the organic modifier (acetonitrile or methanol). Decrease the flow rate to improve separation efficiency.[4] Consider a different column chemistry if mobile phase optimization is insufficient.[4] |
| Inconsistent Retention Times | Why are the retention times for this compound drifting between injections? | Inaccurate mobile phase preparation or evaporation of the organic solvent.[1] Insufficient column equilibration.[1] Unstable pump flow rate due to leaks or faulty check valves.[1] Fluctuations in column temperature.[8] | Prepare fresh mobile phase daily and ensure accurate mixing.[4] Ensure the column is fully equilibrated before starting the analytical run.[1] Inspect the HPLC pump for leaks and ensure check valves are functioning correctly.[1] Use a column oven to maintain a constant temperature.[8] |
Experimental Protocols
Below are detailed methodologies for starting points in developing an HPLC method for this compound separation.
Protocol 1: Isocratic Reversed-Phase HPLC with UV Detection
This protocol is a robust starting point for the separation of tramadol and this compound.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column is recommended to prolong the life of the analytical column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M potassium dihydrogen phosphate). A common starting ratio is 50:50 (v/v).[11]
-
pH Adjustment: Adjust the pH of the aqueous buffer to 5.5 with 0.1 M sodium hydroxide.[11] The addition of 0.1% triethylamine to the mobile phase can also be beneficial for peak shape.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C.[11]
-
Detection: UV detection at a wavelength of 270 nm.
-
Injection Volume: 10-20 µL.
Protocol 2: Gradient Reversed-Phase HPLC with Fluorescence Detection
This protocol is suitable for the determination of tramadol and this compound in complex matrices like human plasma.
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (containing ortho-phosphoric acid and triethylamine) and organic solvents (acetonitrile and methanol).[12][13] The exact gradient program will need to be optimized based on the specific column and system.
-
Flow Rate: Typically around 1.0 - 2.0 mL/min.
-
Column Temperature: Controlled, for example, at 15°C.[12][13]
-
Detection: Fluorescence detection with excitation and emission wavelengths set appropriately (e.g., Ex: 200 nm, Em: 300 nm).[12][13]
-
Sample Preparation: For plasma samples, a liquid-liquid extraction is typically performed.[12][13][14]
Mobile Phase Comparison
The following table summarizes different mobile phase compositions that have been used for the separation of this compound and related compounds.
| Mobile Phase Components | Column Type | Detection | Key Advantages | Reference |
| Acetonitrile : 0.01 M Potassium Dihydrogen Phosphate (50:50, v/v) + 0.1% Triethylamine, pH 5.5 | Zorbax SB-C8 | DAD | Good for simultaneous quantification of tramadol and this compound. | [11] |
| Methanol : Water (19:81, v/v), pH 2.5 with Phosphoric Acid | Chromolith Performance RP-18e | Fluorescence | Effective for good peak shape and resolution. | [1] |
| Acetonitrile, Methanol, ortho-Phosphoric Acid, Triethylamine (Gradient) | RP-18 | Fluorescence | Optimized for determination in human plasma. | [12][13] |
| 35% Acetonitrile in aqueous solution with 20 mM Sodium Phosphate, 30 mM SDS, 15 mM TEA, pH 3.9 | Reversed Phase | Fluorescence | Suitable for simultaneous determination in human plasma. | [14] |
Visualizing Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for optimizing the mobile phase and troubleshooting common issues.
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. uhplcs.com [uhplcs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized HPLC method for tramadol and O-desmethyl tramadol determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved HPLC method for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Demethyltramadol Extraction from Post-mortem Specimens
Welcome to the technical support center for the analysis of O-Demethyltramadol (ODMT), the primary active metabolite of tramadol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of ODMT from complex post-mortem matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of this compound from post-mortem specimens challenging?
A1: The extraction of this compound from post-mortem specimens presents several challenges due to the nature of the samples. Post-mortem blood is frequently hemolyzed and degraded, which can lead to column blockage during solid-phase extraction (SPE) and reduced extraction efficiency. Additionally, post-mortem redistribution (PMR), the movement of drugs within the body after death, can affect analyte concentrations, making the choice of sampling site critical. The inherent instability of the ODMT metabolite, which can break down rapidly on a gas chromatography (GC) column, also necessitates specific analytical considerations such as derivatization.
Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound?
A2: Both SPE and LLE are effective for extracting this compound, and the choice often depends on the specific laboratory setup, sample throughput, and desired cleanliness of the final extract. SPE is generally considered faster, easier to automate, and can produce cleaner extracts by reducing interferences like cholesterol. However, LLE can be a robust and cost-effective alternative. The optimal method may require validation within your specific laboratory conditions. A comparison of the two methods for alkaline drugs showed that SPE had a lower limit of detection for a higher percentage of the tested drugs compared to LLE.
Q3: What is derivatization and why is it important for this compound analysis?
A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis, typically by gas chromatography (GC). This compound is known to be unstable and can degrade on the GC column if not derivatized. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS) or propionic anhydride forms more stable, volatile derivatives, allowing for improved chromatographic peak shape and detection.
Q4: How does post-mortem redistribution (PMR) affect this compound concentrations?
A4: Post-mortem redistribution can lead to changes in drug concentrations in different parts of the body after death. For tramadol and this compound, studies have shown that concentrations can be higher in cardiac blood compared to femoral blood. Therefore, femoral blood is often the preferred specimen for quantitative analysis to minimize the impact of PMR and avoid overestimation of the drug concentration at the time of death.
Q5: What are matrix effects and how can they impact the analysis of this compound?
A5: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix during LC-MS/MS analysis. These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. Post-mortem specimens are complex matrices that can cause significant matrix effects. It is crucial to assess and mitigate these effects through proper sample clean-up, chromatographic separation, and the use of appropriate internal standards.
Troubleshooting Guides
Low Extraction Recovery
dot
Caption: Troubleshooting workflow for low extraction recovery.
Poor Peak Shape in GC-MS Analysis
dot
Caption: Troubleshooting guide for poor GC-MS peak shape.
Quantitative Data Summary
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Post-mortem Blood | This compound | 107.8 | |
| Solid-Phase Extraction (SPE) | Post-mortem Blood | Tramadol | 109.8 | |
| Solid-Phase Extraction (SPE) | Spiked Blood | This compound | > 92 | |
| Solid-Phase Extraction (SPE) | Spiked Blood | Tramadol | > 85 | |
| Liquid-Liquid Extraction (LLE) | Plasma | This compound | ~96 | |
| Liquid-Liquid Extraction (LLE) | Plasma | Tramadol | ~96 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Post-mortem Blood
This protocol is adapted from a method utilizing C18 cartridges for the extraction of tramadol and this compound.
1. Specimen Preparation:
-
To 500 µL of post-mortem blood, add an internal standard.
-
Pretreat the sample by sonication for 20 minutes at room temperature.
-
Add 500 µL of 7% perchloric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 20 minutes at 4°C.
-
The resulting supernatant is used for the SPE procedure.
2. SPE Cartridge Conditioning:
-
Use Bond Elut C18 cartridges (100 mg, 1 mL).
-
Condition the cartridge by washing it twice with 1 mL of methanol.
-
Follow with three washes of 1 mL of 0.001 M NaOH. Do not allow the cartridge to dry.
3. Sample Loading:
-
Pass the supernatant from the specimen preparation step through the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge twice with 1 mL of 0.001 M NaOH to remove interferences.
5. Drying:
-
Dry the cartridge under a full vacuum for 1 minute.
6. Elution:
-
Elute the analytes with 2 mL of 2-propanol.
7. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen.
-
For GC-MS analysis, the residue should be reconstituted in a suitable solvent and derivatized.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is based on the use of BSTFA with 1% TMCS for the derivatization of this compound.
1. Reconstitution:
-
Reconstitute the dried extract from the SPE procedure in 50 µL of acetonitrile.
2. Derivatization Reaction:
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.
-
Seal the vial and heat at 70°C for 30 minutes.
3. Analysis:
-
After cooling, the derivatized sample is ready for injection into the GC-MS system.
Experimental Workflow Diagram
dot
Caption: Workflow for this compound extraction and analysis.
Troubleshooting poor peak shape in O-Demethyltramadol gas chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of O-Demethyltramadol. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in GC analysis?
Poor peak shape for this compound, a polar and basic compound, typically manifests as peak tailing. This is often due to secondary interactions between the analyte's amine and hydroxyl groups and active sites within the GC system. Key causes include:
-
Active Sites: Interaction with acidic silanol groups on the surface of untreated liners, columns, or glass wool.[1][2][3]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column.[3][4][5]
-
Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volume and turbulence.[1][3][5]
-
Inadequate Derivatization: Incomplete derivatization of the polar functional groups leaves them available for undesirable interactions.[6][7]
-
Sample Overload: Injecting too much analyte can lead to peak fronting.[8][9]
-
Inappropriate Column Choice: Using a non-polar column for a polar compound can result in severe peak tailing.[5]
Q2: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for this compound and is generally caused by interactions with active sites in the GC system.[2][3] If all peaks in your chromatogram are tailing, the issue is likely physical, such as a poor column cut or improper column installation.[1][10] If only the this compound peak (and other polar analytes) are tailing, the cause is more likely chemical in nature.[10]
Common Chemical Causes for this compound Peak Tailing:
-
Active Silanol Groups: Free silanol groups in the liner or on the column stationary phase can strongly interact with the basic amine group of this compound.[2]
-
Column Bleed: Degradation of the stationary phase can expose active sites.
-
Contamination: Acidic residues from the sample matrix can create new active sites.
Q3: What is peak fronting and what causes it for this compound?
Peak fronting, where the front of the peak is sloped, is typically a sign of column overload.[1][9] This can happen if the sample concentration is too high or the injection volume is too large.[8] It can also be caused by a mismatch between the sample solvent and the stationary phase.[1]
Q4: Can I analyze this compound by GC without derivatization?
While possible, it is not recommended. The high polarity of the hydroxyl and secondary amine groups in this compound leads to significant peak tailing and potential analyte degradation on the column.[6][7] Derivatization is a crucial step to improve peak shape, thermal stability, and overall chromatographic performance.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting tailing peaks for this compound.
Step 1: Initial Assessment
-
Observe all peaks: If all peaks, including the solvent peak, are tailing, the problem is likely physical. Proceed to Step 2.
-
Observe specific peaks: If only polar compounds like this compound are tailing, the issue is likely chemical. Proceed to Step 3.
Step 2: Addressing Physical Issues
| Potential Cause | Suggested Remedy |
| Poor Column Cut | Re-cut the column, ensuring a clean, 90-degree cut. Inspect with a magnifier.[1] |
| Improper Column Installation | Check and adjust the column height in the inlet and detector according to the manufacturer's instructions.[1][5] |
| Dead Volume | Ensure all fittings are secure and the correct ferrules are used. Reinstall the column and liner.[11] |
Step 3: Addressing Chemical Issues
| Potential Cause | Suggested Remedy |
| Active Sites in Liner/Column | Use a new, deactivated liner. Trim 10-20 cm from the front of the column.[1] Consider using an ultra-inert or base-deactivated column. |
| Column Contamination | Bake out the column at a high temperature (below the maximum limit). If tailing persists, trim the front of the column.[4][5] |
| Incomplete Derivatization | Review and optimize the derivatization protocol. Ensure the correct reagent-to-sample ratio and reaction time/temperature.[6] |
| Polarity Mismatch | Ensure the column stationary phase is appropriate for a polar, basic analyte. A mid- to high-polarity column is often suitable.[5] |
Caption: Logical progression of GC troubleshooting steps.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 5. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 6. benchchem.com [benchchem.com]
- 7. nyc.gov [nyc.gov]
- 8. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
Method development for sensitive detection of O-Demethyltramadol in low-volume samples
Technical Support Center: Sensitive Detection of O-Demethyltramadol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the method development and troubleshooting of sensitive this compound (ODT) detection in low-volume samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODT) and why is its sensitive detection in low volumes important?
A1: this compound (also known as M1) is the primary active metabolite of the opioid analgesic, tramadol.[1] The analgesic effect of tramadol is largely attributed to the opioid activity of (+)-O-Demethyltramadol.[2] Sensitive detection in low-volume samples (e.g., plasma from pediatric patients, or in microsampling) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, allowing for accurate quantification where sample availability is limited.[1][3]
Q2: What are the most common and sensitive analytical techniques for ODT detection?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially in complex biological matrices like plasma.[4] It allows for the accurate quantification of ODT even at very low concentrations.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a robust technique, though it often requires a derivatization step to improve the volatility of ODT for analysis.[4][6]
Q3: What are the main challenges in analyzing ODT in low-volume biological samples?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (like phospholipids and salts) can interfere with the ionization of ODT in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[7][8][9]
-
Low Analyte Concentration: Low sample volumes often correspond to low absolute amounts of the analyte, requiring highly sensitive instrumentation and optimized sample preparation to achieve detectable levels.
-
Sample Preparation Efficiency: Achieving high and reproducible recovery of ODT from a small sample volume without introducing contaminants is critical.[4] Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][10]
Experimental Protocols & Data
Recommended Protocol: LC-MS/MS Analysis of ODT in Low-Volume Plasma (50-200 µL)
This protocol outlines a typical workflow for the sensitive quantification of ODT using LC-MS/MS, adapted from common methodologies.[3][11]
1. Materials and Reagents:
-
This compound certified reference standard
-
This compound-d6 (or other stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Low-binding microcentrifuge tubes
2. Sample Preparation: Protein Precipitation (PP) Protein precipitation is a fast and effective method for sample cleanup in low-volume applications.[3][11][12]
-
Pipette 50 µL of plasma sample into a low-binding microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., ODT-d6 at 100 ng/mL).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3][4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions: The following are typical starting conditions that should be optimized for your specific instrumentation.
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | ODT: m/z 250.3 → 58.2; ODT-d6 (IS): m/z 256.3 → 64.2 (Example)[2] |
Summary of Method Performance
The following table summarizes typical quantitative data from validated LC-MS/MS methods for ODT analysis in human plasma.
| Method Parameter | This compound (ODT) | Reference |
| Linearity Range | 0.5 - 300 ng/mL | [3] |
| 2.5 - 320 ng/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3][13] |
| 2.5 ng/mL | [5] | |
| 5.0 ng/mL | [14][15] | |
| Extraction Recovery | 85.5 – 106.3 % | [5] |
| ~96% | [12] | |
| Precision (%RSD) | < 15% | [5][12] |
| Accuracy (%RE) | Within ±15% | [5][12] |
Visualized Workflows and Logic
General Experimental Workflow
The diagram below illustrates the complete workflow from sample collection to final data analysis for the quantification of ODT.
Caption: Workflow for ODT quantification in low-volume samples.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Q: My signal intensity for ODT is very low or absent. What should I check?
A: Low signal intensity can stem from multiple sources. A systematic check is recommended:
-
Instrument Performance: Confirm the LC-MS/MS system is performing optimally by injecting a known standard solution. Check for stable spray and consistent signal.
-
Sample Preparation: Inefficient extraction can lead to low analyte recovery.[16] Ensure the pH of the sample is appropriate for ODT (a basic compound) during extraction and that the solvent choice is correct. For protein precipitation, ensure the ratio of solvent to plasma is sufficient (typically 3:1 or 4:1).
-
Matrix Effects: Ion suppression is a very common cause of low signal in biological samples.[9] To diagnose this, perform a post-extraction spike. If the signal in the spiked matrix sample is significantly lower than in a clean solvent, ion suppression is occurring.
-
Analyte Stability: Ensure samples were properly stored (frozen at -20°C or -80°C) and that freeze-thaw cycles were minimized to prevent degradation.[16]
The following diagnostic workflow can help pinpoint the issue:
Caption: Troubleshooting logic for low ODT signal intensity.
Q: I'm observing significant peak tailing or splitting. What are the likely causes?
A: Poor peak shape is often a chromatographic issue:
-
Column Contamination: Residual matrix components, especially phospholipids, can build up on the column, leading to peak distortion. Use a guard column and implement a robust column wash method.[16]
-
Mobile Phase pH: The pH of the mobile phase should be at least 2 units away from the pKa of ODT to ensure it is in a single ionic state, which promotes sharp peaks.[16]
-
Column Degradation: The analytical column may be old or have a void at the head. Try reversing the column for a back-flush or replace it if performance does not improve.
Q: How can I identify and mitigate matrix effects?
A: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solvent solution.[9]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) to remove more interferences.[1][8]
-
Chromatographic Separation: Adjust the LC gradient to separate the ODT peak from regions of ion suppression. A post-column infusion experiment can identify these regions.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like ODT-d6 co-elutes with ODT and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study [mdpi.com]
- 16. benchchem.com [benchchem.com]
Reducing ion suppression for O-Demethyltramadol in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for O-Demethyltramadol in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide
Q1: I'm observing significant and inconsistent signal suppression for this compound. What are the primary causes and how can I fix it?
A1: Signal suppression for this compound in ESI-MS is most commonly caused by co-eluting matrix components from biological samples like plasma, serum, or urine.[1][2] The primary culprits are phospholipids, which are highly abundant in these matrices and can interfere with the ionization of your target analyte.[1][3] This leads to reduced sensitivity, poor reproducibility, and inaccurate quantification.[2][4]
Recommended Actions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][6]
-
Solid-Phase Extraction (SPE): This is a highly selective method for cleaning up complex samples.[7][8] Mixed-mode cation exchange (MCX) SPE is particularly effective for basic compounds like this compound.[7]
-
Phospholipid Removal (PLR) Plates: These specialized plates, often used in a pass-through mode, are designed to specifically remove phospholipids while allowing your analyte to pass through.[9][10] This technique can remove over 99% of phospholipids.[1]
-
Protein Precipitation (PPT): While fast and simple, PPT is the least selective method and often leaves significant amounts of phospholipids in the sample, leading to ion suppression.[11] It is generally not recommended when significant matrix effects are observed.[10]
-
-
Optimize Chromatography: Ensure your chromatographic method separates this compound from the region where most phospholipids elute.[1]
-
Dilute the Sample: If other options are not feasible, diluting the sample can reduce the concentration of interfering compounds, though this may also decrease the analyte signal.[5][12]
Q2: My recovery is low after implementing a Solid-Phase Extraction (SPE) protocol. What are the common pitfalls and how can I improve it?
A2: Low recovery in SPE can be attributed to several factors throughout the extraction process. For this compound and other basic compounds, ensuring the correct pH at each step is critical for retention and elution.
Troubleshooting Steps:
-
Sample Pre-treatment: Ensure the pH of your sample is adjusted to be at least 2 pH units below the pKa of this compound to ensure it is charged and will retain on a cation exchange sorbent.
-
Sorbent Conditioning: Never let the sorbent bed dry out during the conditioning and equilibration steps.[8] This is crucial for proper sorbent activation.
-
Wash Steps: Use a weak organic wash (e.g., 5% methanol in water) to remove polar interferences without prematurely eluting the analyte. A non-polar wash with a solvent like hexane can remove lipids.[13]
-
Elution: Use an elution solvent strong enough to disrupt the binding interactions. For mixed-mode cation exchange, this typically involves a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and a non-polar solvent to disrupt hydrophobic interactions.[7]
Frequently Asked Questions (FAQs)
What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[2][12] These interfering molecules, often phospholipids in bioanalysis, compete with the analyte for ionization in the ESI source.[1][3] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[2][4]
Which sample preparation method is best for reducing ion suppression?
The choice of sample preparation method depends on the required level of cleanup and throughput.
-
HybridSPE® or Phospholipid Removal Plates: These are highly effective at selectively removing phospholipids, a major cause of ion suppression, and are often recommended for achieving the best sensitivity and robustness.[10][11]
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove a broad range of interferences, including phospholipids and salts.[7][8] Mixed-mode SPE is particularly well-suited for this compound.[7]
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing phospholipids and often results in the most significant ion suppression.[11]
The following diagram illustrates a decision-making workflow for troubleshooting ion suppression.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for O-Demethyltramadol GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of O-Demethyltramadol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.
Issue 1: Incomplete or No Derivatization
-
Symptoms:
-
Low or no peak for the derivatized analyte.
-
Presence of a broad, tailing peak corresponding to the underivatized analyte.
-
Poor reproducibility of results.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in Sample or Reagents | Silylating reagents are highly sensitive to moisture. Ensure samples are completely dry before adding the reagent. Use anhydrous solvents and store derivatizing agents in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Degraded Derivatizing Reagent | Reagents can degrade over time, especially if not stored properly. Use fresh reagents and tightly seal the vial immediately after use.[1] |
| Insufficient Reagent Volume | An excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the analyte.[1] |
| Suboptimal Reaction Temperature or Time | Derivatization reactions require specific temperatures and durations to proceed to completion. For silylation of this compound with BSTFA + 1% TMCS, typical conditions range from 70°C to 80°C for 30 to 60 minutes.[1] Refer to established protocols for the specific reagent being used. |
| Improper Sample pH | The pH of the sample can influence the efficiency of the derivatization reaction. Ensure the sample is at the optimal pH for the chosen reagent. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak resolution and sensitivity.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Active Sites in the GC System | Polar analytes can interact with active sites (e.g., free silanol groups) in the injector liner or on the column, leading to peak tailing. Ensure proper and complete derivatization to reduce the polarity of the analytes.[1] Regularly replace the injector liner and septum. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[1] |
| Inappropriate GC Temperature Program | An unoptimized oven temperature program can affect peak shape. Ensure the initial temperature is low enough to focus the analytes at the head of the column and that the ramp rate is appropriate for the separation.[1] |
| Column Contamination or Degradation | Contamination from previous injections or degradation of the stationary phase can lead to poor peak shape. Bake out the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side.[1] |
Issue 3: Low Analyte Response or Poor Sensitivity
-
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Difficulty in detecting low concentrations of the analyte.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | As mentioned previously, incomplete derivatization will result in a lower concentration of the target derivative and thus a lower response. Re-optimize the derivatization procedure.[1] |
| Analyte Degradation | This compound can be unstable and may degrade on the GC column if not properly derivatized. Derivatization with reagents like propionic anhydride can improve stability.[2] Also, ensure the injector temperature is not excessively high. |
| Suboptimal MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Operate in Selected Ion Monitoring (SIM) mode for the best sensitivity for quantitative analysis.[1] |
| Loss of Analyte During Sample Preparation | The analyte may be lost during extraction or solvent evaporation steps. Optimize these procedures to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: Which derivatizing reagent is best for this compound?
A1: Several silylating agents can be used, but N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is frequently reported to result in complete derivatization of this compound.[3][4] Other reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS have also been successfully used.[5] In contrast, reagents such as MTBSTFA and PFAA-PFPOH have been shown to result in partial derivatization.[3][4] For improved stability of the metabolite, propionic anhydride is another option.[2]
Q2: What are the typical reaction conditions for silylation of this compound?
A2: For silylation with BSTFA + 1% TMCS, typical conditions involve heating the dried sample extract with the reagent at 70-80°C for 30-60 minutes.[1][3]
Q3: How can I prevent the degradation of my derivatizing reagent?
A3: Silylating reagents are sensitive to moisture. To prevent degradation, store them in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Always use a dry syringe to withdraw the reagent and tightly seal the vial immediately after use.[1]
Q4: What are the key GC-MS parameters to optimize for this compound analysis?
A4: Key parameters to optimize include the GC oven temperature program, injector temperature, and mass spectrometer settings. A typical oven program might start at a lower temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C.[3] The injector temperature is usually set around 250°C.[5] For the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode will provide the best sensitivity for quantitative analysis.[1]
Q5: What are some common ions to monitor for derivatized this compound in SIM mode?
A5: For trimethylsilyl (TMS) derivatized this compound, commonly monitored ions include m/z 321, 306, and 262. The specific ions and their relative abundances should be confirmed by analyzing a standard under your experimental conditions.
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is based on a method for the simultaneous determination of tramadol and O-desmethyltramadol.[3]
-
Sample Preparation: Following liquid-liquid extraction, transfer the organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Reconstitute the residue with 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the tube and heat in a thermostatic oven or heating block at 80°C for 45 minutes.[3]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary
Table 1: Comparison of Derivatization Reagents for Tramadol and O-desmethyltramadol
| Reagent | Result | Reference |
| BSTFA + 1% TMCS | Complete Derivatization | [3][4] |
| MSTFA + 1% TMCS | Complete Derivatization | [5] |
| MTBSTFA W/A 10%–TBDMS | Partial Derivatization | [3][4] |
| PFAA–PFPOH | Partial Derivatization | [3][4] |
| Propionic Anhydride | Forms stable derivatives, especially for metabolites | [2] |
Table 2: Method Validation Parameters for this compound GC-MS Analysis
| Parameter | Value | Reference |
| Linearity Range | 25 - 5,000 ng/mL | [3] |
| Limit of Quantification (LOQ) | 5.00 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 5.4% | [6] |
| Inter-day Precision (%RSD) | < 4.6% | [6] |
| Intra-day Accuracy (%) | -6.6% to 6.5% | [6] |
| Inter-day Accuracy (%) | -3.6% to 3.2% | [6] |
| Recovery in Blood | 99.93 ± 6.44% | [3] |
Visualizations
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Caption: Troubleshooting decision tree for this compound GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nyc.gov [nyc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. laurentian.ca [laurentian.ca]
- 6. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Demethyltramadol Analyte Stability
This technical support center provides guidance on the stability of O-Demethyltramadol (ODT) in frozen plasma samples for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in frozen plasma?
A1: this compound, the active metabolite of tramadol, has demonstrated good stability in human plasma under various storage conditions. Studies have confirmed its stability during short-term storage, long-term storage, after sample preparation (post-preparative), and through multiple freeze-thaw cycles.[1][2]
Q2: At what temperature should I store my plasma samples for long-term stability of this compound?
A2: For long-term storage, plasma samples should be kept frozen at -20°C or colder.[3][4] While specific long-term stability data for ODT at different frozen temperatures is not always detailed, the parent compound tramadol has been shown to be stable for at least 4 months at -20°C.[4] General best practices for bioanalytical sample storage would suggest that -70°C or -80°C is preferable for extended periods.
Q3: How many times can I freeze and thaw my plasma samples without affecting this compound concentration?
A3: Validated analytical methods have shown that this compound is stable through multiple freeze-thaw cycles.[1][2] While the exact number of cycles may vary slightly between studies, it is generally accepted that up to three freeze-thaw cycles will not significantly impact the concentration of ODT in plasma. To minimize potential degradation, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: Is this compound stable at room temperature or in refrigerated conditions for short periods?
A4: Yes, this compound has shown good short-term stability in plasma. One study reported stability for 48 hours at both room temperature and 4°C.[3][5] This provides a sufficient window for sample handling and preparation procedures.
Q5: What are common sample preparation techniques for this compound analysis in plasma?
A5: The most common methods are protein precipitation and liquid-liquid extraction.[1][3] Protein precipitation is a simpler and faster technique, often using acetonitrile or perchloric acid.[1][6] Liquid-liquid extraction, for example using tert-butylmethyl ether, can provide a cleaner sample extract.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in known positive samples. | Sample degradation due to improper storage. | Ensure samples are consistently stored at -20°C or below. Avoid prolonged exposure to room temperature. Review sample handling and storage logs. |
| Inefficient extraction. | Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant to plasma is used. For liquid-liquid extraction, check the pH and solvent choice. The mean recovery for ODT has been reported to be around 96% with protein precipitation.[1][2] | |
| Inconsistent results between replicates. | Non-homogenous sample after thawing. | Vortex the plasma sample thoroughly after thawing and before aliquoting for extraction. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction protocol for all samples and standards. | |
| Degradation observed after sample processing. | Post-preparative instability. | Analyze processed samples as soon as possible. Studies have shown ODT to be stable in the extracted solution for at least 24 hours at ambient temperature.[3] If delays are unavoidable, store the processed samples at 4°C. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is noted for its simplicity and high recovery rate.[1][2]
-
Aliquot 200 µL of thawed plasma into a microcentrifuge tube.
-
Add 200 µL of 7% perchloric acid or an appropriate volume of acetonitrile.[1][6]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS or another suitable instrument.
Sample Preparation: Liquid-Liquid Extraction
This method can result in a cleaner sample matrix.[3][5]
-
Pipette 1.0 mL of plasma into a polypropylene tube.
-
Add the internal standard.
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample.[3][5]
-
Mix for 20 minutes and then centrifuge at 3200 rpm for 5 minutes.[3][5]
-
Transfer the organic layer to a new tube containing 0.5 mL of 1.0 M hydrochloric acid for back-extraction.[3][5]
-
Vortex for 5 minutes and centrifuge.
-
Discard the organic layer.
-
The remaining aqueous layer contains the analyte and is ready for analysis.
Stability Data Summary
| Condition | Duration | Analyte Stability | Reference |
| Freeze-Thaw | At least 3 cycles | Stable | [1][2] |
| Short-Term (Room Temp) | 48 hours | Stable | [3][5] |
| Short-Term (4°C) | 48 hours | Stable | [3][5] |
| Long-Term (-20°C) | At least 4 months (inferred from tramadol data) | Stable | [4] |
| Post-Preparative (Ambient) | 24 hours | Stable | [3] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of freezing, long-term storage and microwave thawing on the stability of tramadol in 5% dextrose infusion in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating O-Demethyltramadol Cross-Reactivity in Immunoassays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on addressing the cross-reactivity of O-Demethyltramadol (O-DT), the primary active metabolite of tramadol, in various immunoassay platforms. Unexpected cross-reactivity can lead to inaccurate results, including false positives, necessitating a thorough understanding of assay limitations and appropriate troubleshooting protocols. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cross-reactivity a concern in immunoassays?
This compound (O-DT) is the principal active metabolite of the analgesic drug tramadol.[1] It is primarily responsible for the opioid effect of tramadol.[1] Cross-reactivity in immunoassays occurs when an assay's antibodies, designed to detect a specific target molecule, also bind to other structurally similar or dissimilar compounds. This can lead to false-positive results, where the assay indicates the presence of a drug that is not actually in the sample. For instance, high concentrations of tramadol and its metabolites have been reported to cause false-positive results for phencyclidine (PCP) in some urine drug screens.[2] Understanding and mitigating this cross-reactivity is crucial for accurate sample analysis and reliable data interpretation.
Q2: Which immunoassays are known to be affected by this compound cross-reactivity?
Several common immunoassay platforms have shown susceptibility to interference from tramadol and its metabolites. Notably, studies have indicated that certain assays for buprenorphine, phencyclidine (PCP), and methadone may produce false-positive results in the presence of high concentrations of tramadol and this compound.[2][3][4] The extent of cross-reactivity can vary significantly between different assay manufacturers and even between different lots of the same assay. Therefore, it is essential to consult the manufacturer's package insert for specific cross-reactivity information and to validate the assay's performance in your laboratory.
Q3: What are the first steps I should take if I suspect this compound is causing a false-positive result?
If you suspect a false-positive result due to this compound interference, the first and most critical step is to confirm the result using a more specific analytical method.[5] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard confirmatory methods.[6] These techniques can definitively identify and quantify the specific substances present in a sample, thereby verifying or refuting the initial immunoassay result. Additionally, reviewing the patient's or subject's medication history for tramadol use is a crucial step in the investigation.
Q4: Can the immunoassay cutoff concentration influence the likelihood of a false positive from this compound?
Yes, the cutoff concentration of an immunoassay plays a significant role. A lower cutoff increases the assay's sensitivity but may also increase the risk of false-positive results from cross-reacting substances.[7] Some studies have shown that adjusting the cutoff concentration can help mitigate false positives. For example, in one study, increasing the buprenorphine cutoff for the CEDIA assay eliminated false positives caused by tramadol. It is important to balance the need for sensitivity with the risk of false positives when establishing assay parameters.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential cross-reactivity issues with this compound in your immunoassays.
Issue: Unexpected Positive Result for an Analyte (e.g., PCP, Methadone, Buprenorphine) in a Sample from a Subject Known to be Taking Tramadol.
Step 1: Initial Verification
-
Action: Review the immunoassay result to ensure it is above the established cutoff and not a borderline reading.
-
Rationale: To rule out any ambiguity in the initial screening result.
Step 2: Confirmation with a Specific Method
-
Action: Re-test the sample using a confirmatory method such as GC-MS or LC-MS/MS.
-
Rationale: To definitively identify the substances present in the sample and confirm or rule out the presence of the suspected analyte.[5]
Step 3: Review Subject's Medication History
-
Action: Obtain a detailed list of all medications, including dosage and last time of administration, for the subject who provided the sample.
-
Rationale: To confirm the presence of tramadol and assess the likelihood of high concentrations of its metabolites in the sample.
Step 4: Consult Assay Manufacturer's Documentation
-
Action: Carefully review the package insert for the specific immunoassay kit used, paying close attention to the cross-reactivity data provided by the manufacturer.
-
Rationale: To determine if tramadol or its metabolites are listed as known cross-reactants.
Step 5: Perform In-House Cross-Reactivity Studies
-
Action: If cross-reactivity is suspected but not documented, conduct your own cross-reactivity experiments by spiking known concentrations of this compound into drug-free matrix and analyzing the samples with the immunoassay .
-
Rationale: To empirically determine the concentration of this compound that produces a positive result and to establish the percentage of cross-reactivity.
Step 6: Consider Alternative Immunoassays
-
Action: If significant cross-reactivity is confirmed, investigate the availability of alternative immunoassays for the target analyte that may have a different antibody specificity and lower cross-reactivity with this compound.
-
Rationale: To find a more suitable screening method for your specific needs.
Quantitative Data on Cross-Reactivity
The following tables summarize available quantitative data on the cross-reactivity of this compound and related compounds in various immunoassays. It is important to note that this data is not exhaustive and cross-reactivity can vary.
Table 1: Cross-Reactivity of Tramadol Metabolites with a Tapentadol Immunoassay
| Compound | Concentration Range in False-Positive Samples (ng/mL) |
| Tramadol | 6,901 - 297,703 |
| O-Desmethyltramadol | 1,479 - 85,956 |
Data from a study on the Immunalysis Tapentadol 343 Urine Enzyme Immunoassay (EIA) screening kit.[7]
Table 2: Cross-Reactivity of Tramadol and O-Desmethyltramadol with a Phencyclidine (PCP) Immunoassay
| Compound | Concentration Tested | Result |
| Tramadol | 100 mg/L | Below positive cutoff, but more reactive than blank |
| O-Desmethyltramadol | 100 mg/L | Below positive cutoff, but more reactive than blank |
| Tramadol + Metabolites (in aggregate) | High (from overdose) | False-positive for PCP |
Based on findings with the EMIT II+ immunoassay.[8][9]
Table 3: Cross-Reactivity of Tapentadol and its Metabolites with a Methadone Immunoassay
| Compound | Concentration for Cross-Reactivity (ng/mL) | % Cross-Reactivity |
| Tapentadol | 6,500 | 2.2% |
| Tapentadol Glucuronide | 25,000 | 0.6% |
| Tapentadol Sulfate | 3,000 | 4.4% |
| N-Desmethyltapentadol | 20,000 | 0.9% |
Data from a study using the DRI EIA for methadone. While not this compound, this data on the structurally similar tapentadol provides insight into potential cross-reactivity.[10]
Experimental Protocols
Protocol: Determining Percent Cross-Reactivity in a Competitive ELISA
This protocol provides a standardized method for quantifying the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
96-well microtiter plates coated with a conjugate of the target analyte.
-
This compound standard.
-
Target analyte standard.
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Drug-free matrix (e.g., urine, serum).
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare serial dilutions of the target analyte standard in the drug-free matrix to create a standard curve (e.g., 0, 10, 25, 50, 100, 250, 500 ng/mL).
-
Prepare serial dilutions of the this compound standard in the drug-free matrix over a broad concentration range (e.g., 100 to 1,000,000 ng/mL).
-
-
Assay Protocol:
-
Add a fixed amount of the primary antibody and the respective standards (target analyte or this compound) to the wells of the coated microtiter plate.
-
Incubate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate thoroughly with wash buffer to remove unbound antibodies and compounds.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the standard curve for the target analyte (absorbance vs. concentration).
-
Determine the concentration of the target analyte that produces a 50% inhibition of the maximum signal (IC50).
-
From the this compound dilution series, determine the concentration of this compound that produces the same 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Visualizing Immunoassay Principles
Understanding the underlying mechanisms of different immunoassay technologies can aid in troubleshooting. Below are diagrams illustrating the principles of competitive immunoassays like the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA).
Caption: Principle of the Enzyme Multiplied Immunoassay Technique (EMIT).
Caption: Principle of the Cloned Enzyme Donor Immunoassay (CEDIA).
Caption: Troubleshooting workflow for a suspected false-positive result.
References
- 1. mabtech.com [mabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. beachhouserehabcenter.com [beachhouserehabcenter.com]
- 4. A Guide to Tramadol Drug Testing | DNA Legal [dnalegal.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8+ Will Tramadol Show Up In A Urine Test? & Duration [jitsi.cmu.edu.jm]
- 8. Postmortem urine immunoassay showing false-positive phencyclidine reactivity in a case of fatal tramadol overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-reactivity of tapentadol specimens with DRI methadone enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of O-Demethyltramadol enantiomers in chiral chromatography
Technical Support Center: O-Demethyltramadol Enantiomer Resolution
Welcome to the technical support center for enhancing the chiral resolution of this compound (O-DT) enantiomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and performance data to help researchers and scientists achieve optimal separation in their chiral chromatography experiments.
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of this compound enantiomers.
Question: Why am I seeing poor or no resolution (Rs < 1.5) between the this compound enantiomers?
Answer: Poor resolution is a frequent challenge in chiral separations. The cause can typically be traced to the choice of stationary phase, mobile phase composition, or other chromatographic parameters.
-
Incorrect Chiral Stationary Phase (CSP): The fundamental requirement for enantiomeric separation is a suitable CSP. Standard achiral columns like C18 will not resolve enantiomers.[1]
-
Solution: Employ a polysaccharide-based CSP, as these are widely reported to be effective for tramadol and its metabolites.[1][2] Columns such as Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Lux Cellulose-4) or Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) are excellent starting points.[3][4][5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for achieving selectivity.
-
Solution (Normal Phase): In a normal phase system (e.g., Hexane/Alcohol), the type and percentage of the alcohol modifier (Isopropanol or Ethanol) significantly impact resolution. Decreasing the alcohol percentage often increases retention and improves resolution.[6] Adding a small amount of a basic modifier like Diethylamine (DEA, ~0.1%) is crucial for improving peak shape and selectivity for basic compounds like O-DT.[3][7]
-
Solution (Reversed Phase): In a reversed-phase system, the pH of the aqueous portion of the mobile phase is a key parameter. For basic analytes, a low pH (e.g., 2.5 - 4.0) can improve peak shape.[1] However, achieving good chiral separation in reversed-phase can be challenging; normal phase is often the first choice for these compounds.[3]
-
-
Inappropriate Temperature: Column temperature affects the thermodynamics of the chiral recognition mechanism.
Question: My peaks are showing significant tailing. How can I improve peak shape?
Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Cause: The primary cause is the interaction between the basic amine group on O-DT and acidic residual silanol groups on the silica surface of the column.[1]
-
Solution (Normal Phase): Add a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) will compete for the active silanol sites, minimizing secondary interactions and dramatically improving peak symmetry.[5][7]
-
Solution (Reversed Phase): Operate at a low mobile phase pH (e.g., 2.5-4.0) using an acid like phosphoric or formic acid.[1] This protonates the silanol groups, rendering them neutral and reducing their interaction with the protonated basic analyte.
Question: My retention times are inconsistent and drifting. What is the cause?
Answer: Retention time variability can compromise the reliability of your analysis. The issue usually lies with the mobile phase, HPLC system, or column equilibration.
-
Mobile Phase Instability: The composition of the mobile phase can change over time.
-
Solution: Ensure mobile phase components are accurately measured and thoroughly mixed. In normal phase, the evaporation of the more volatile solvent (e.g., hexane) can alter the solvent ratio; keep mobile phase bottles covered.[1] Trace amounts of water in normal phase solvents can also significantly affect retention, so use high-purity, dry solvents.[9]
-
-
Column Equilibration: Insufficient equilibration is a common cause of drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes or more, especially when switching between different mobile phases.[1]
-
-
System Leaks or Pump Issues: An unstable flow rate directly impacts retention times.
-
Solution: Check the HPLC system for any leaks, particularly around fittings. Ensure the pump check valves are functioning correctly to deliver a stable, pulse-free flow.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers? Polysaccharide-based CSPs are the most successful and widely cited for this separation. Specifically, derivatives of cellulose and amylose, such as Lux Cellulose-2, Lux Cellulose-4, and Chiralpak AD, have demonstrated excellent performance in providing baseline resolution for O-DT and other tramadol metabolites.[3][4][7]
Q2: What is a typical starting mobile phase for method development? For a polysaccharide column, a good starting point in normal phase mode is a mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) with a basic additive. A common starting condition is n-Hexane:Ethanol:Diethylamine (96:4:0.1, v/v/v).[3] From here, you can optimize the ratio of hexane to alcohol to fine-tune the resolution and retention time.
Q3: How does temperature affect the separation of this compound enantiomers? Lowering the column temperature generally increases the separation factor (α) and resolution (Rs) because chiral recognition is often an enthalpy-driven process.[8] However, this also increases analysis time and viscosity, which can lead to broader peaks. It is crucial to find an optimal temperature that balances resolution and efficiency. A controlled temperature of 23-25°C is a common starting point.[3]
Q4: Can I use reversed-phase chromatography for this separation? Yes, reversed-phase methods have been developed, but they are generally less common than normal-phase methods for this specific application. One study achieved separation using an amylose-based CSP with a mobile phase of ethanol-water-diethylamine (80:20:0.1, v/v/v).[7] Another approach on a different CSP used a buffered aqueous mobile phase with acetonitrile.[10] Success in reversed-phase often requires careful screening of columns and mobile phase pH.
Q5: What is the typical elution order for the enantiomers? On a Lux Cellulose-4 column using a Hexane/Ethanol/DEA mobile phase, the elution order for O-DT was determined to be the (-)-S,S-enantiomer eluting before the (+)-R,R-enantiomer.[3] However, elution order can change depending on the specific CSP and mobile phase used, so it should be confirmed experimentally if required.
Data Presentation: Performance of Chiral Stationary Phases
The following tables summarize quantitative data from studies on the separation of this compound (O-DT) enantiomers under different chromatographic conditions.
Table 1: Performance on Cellulose-Based CSPs in Normal Phase Data extracted from a study by F. Pena-Pereira et al.[3]
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v/v) | k1 | α (Selectivity) | Rs (Resolution) |
| O-DT | Lux Cellulose-2 | Hex/IPA/DEA (90:10:0.1) | 3.55 | 1.96 | 5.53 |
| O-DT | Lux Cellulose-4 | Hex/EtOH/DEA (96:4:0.1) | 4.88 | 1.15 | 2.01 |
k1: Retention factor of the first eluting enantiomer. α: Separation factor. Rs: Resolution factor.
Table 2: Performance on Amylose-Based CSPs Data compiled from various sources for representative performance.[4][5][7]
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v/v) | Mode | Temperature (°C) |
| O-DT | Chiralpak AD | isohexane/EtOH/DEA (97:2.8:0.1) | Normal Phase | Ambient |
| O-DT | Chiralpak IG-3 | EtOH/H₂O/DEA (80:20:0.1) | Reversed Phase | 25 |
Experimental Protocols
Protocol 1: Chiral Separation of this compound using Normal Phase HPLC
This protocol is adapted from validated methods for the simultaneous enantiomeric separation of tramadol and its metabolites.[3][4]
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane:Ethanol:Diethylamine (DEA) in a ratio of 96:4:0.1 (v/v/v) .
-
Use HPLC-grade solvents. Filter the mobile phase through a 0.22 µm filter before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a suitable concentration (e.g., 0.25 mg/mL).[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate the peaks to determine retention times, resolution, and peak areas.
-
Visualizations and Workflows
The following diagrams illustrate key workflows for troubleshooting and method development in chiral chromatography.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Workflow for chiral method development for O-DT enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to O-Demethyltramadol Quantification in Whole Blood
For researchers, scientists, and drug development professionals, the accurate quantification of O-Demethyltramadol (ODT), the primary active metabolite of tramadol, in whole blood is paramount for pharmacokinetic, toxicokinetic, and forensic investigations. This guide provides a comprehensive comparison of validated analytical methodologies, presenting key performance data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.
The choice of an analytical method for ODT in whole blood is a critical decision, influenced by factors such as required sensitivity, sample throughput, and available instrumentation. The two most prominent techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide delves into the validation parameters of these methods, offering a clear comparison to facilitate an informed choice for your specific research needs.
Performance Data at a Glance: LC-MS/MS vs. GC-MS
The following tables summarize the key validation parameters for the quantification of this compound in whole blood using LC-MS/MS and GC-MS methodologies, as reported in various studies.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound in Whole Blood/Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range (ng/mL) | 0.5 - 300.0[1][2] | 2 - 300[3] | 0.25 - 250[4][5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1][2] | 2[3] | 0.125 - 0.50[4][5] |
| Accuracy (%) | 95.56 - 100.21[1] | Within-run: -9.9, Between-run: 10.4[3] | 83 - 114[4][5] |
| Precision (RSD %) | Within-day: 1.58 - 3.92, Between-day: 1.58 - 3.92[1] | Within-run: 10.1, Between-run: 6.7[3] | Repeatability: 2-6, Intermediate Precision: 2-7[4][5] |
| Mean Recovery (%) | 96.29[1] | 96[3][6] | Not Reported |
Table 2: Comparison of GC-MS Method Validation Parameters for this compound in Whole Blood/Plasma
| Parameter | Method 1 |
| Linear Range (ng/mL) | 7.5 - 300[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 7.5[7] |
| Accuracy (%) | >95[7] |
| Precision (RSD %) | Intra-day: ≤4.83, Inter-day: ≤4.68[7] |
| Mean Recovery (%) | 96.3 ± 1.66[7] |
Visualizing the Analytical Workflow
To provide a clear understanding of the steps involved in the analysis of this compound in whole blood, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the analysis of this compound in whole blood.
Detailed Experimental Protocols
This section provides a detailed overview of the common methodologies for sample preparation and analysis.
Sample Preparation: The Foundation of Accurate Results
The initial step in the analytical process involves the extraction of ODT from the complex whole blood matrix. The choice of extraction method significantly impacts recovery, purity, and ultimately, the accuracy of the results.
-
Protein Precipitation (PP): This is a rapid and straightforward method.[6]
-
Protocol: To a 200 µL aliquot of human plasma, add a specified amount of the internal standard solution.[1] Precipitate proteins by adding 400 µL of acetonitrile.[1] Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.[1] The resulting supernatant is transferred, evaporated to dryness under a gentle stream of nitrogen at 40°C, and the residue is reconstituted in 100 µL of the mobile phase.[1]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide very clean extracts.
-
Protocol: Condition a C18 SPE cartridge with 2 mL of methanol and 2 mL of phosphate buffer (pH 6.0).[8] Load the supernatant of the prepared sample onto the cartridge.[8] Wash the cartridge with a mixture of distilled water and methanol (80:20, v/v) and dry under vacuum.[8] Elute the analytes with a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).[8]
-
Chromatographic Separation and Detection
Following sample preparation, the extract is subjected to chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and selectivity.
-
Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column.[2][3] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer containing a modifying agent like formic acid or trifluoroacetic acid.[3][6]
-
Detection: Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of ODT, often requiring derivatization to improve the volatility and thermal stability of the analyte.
-
Derivatization: A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[8][9] Another option is propionic anhydride.[10]
-
Chromatography and Detection: The derivatized sample is then analyzed by GC-MS, with the mass spectrometer typically operating in the selected ion monitoring (SIM) mode for quantification.[10]
-
Conclusion
Both LC-MS/MS and GC-MS offer robust and reliable methods for the quantification of this compound in whole blood. The choice between the two will depend on the specific requirements of the study. LC-MS/MS generally provides higher sensitivity and throughput without the need for derivatization. GC-MS, while often requiring a derivatization step, remains a valuable and widely available technique. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in selecting and validating the most appropriate analytical method for their this compound analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of the enantiomers of tramadol and its three main metabolites in human whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. nyc.gov [nyc.gov]
O-Demethyltramadol vs. Tramadol: A Comparative Analysis of Efficacy in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of tramadol and its primary active metabolite, O-Demethyltramadol (M1), in the context of neuropathic pain. By examining their distinct mechanisms of action and performance in established animal models, this document aims to furnish researchers and drug development professionals with the critical data needed to inform future therapeutic strategies.
Executive Summary
Tramadol's analgesic properties are attributed to a dual mechanism of action: weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake. Its principal metabolite, this compound (M1), is a significantly more potent µ-opioid receptor agonist and is largely responsible for the opioid-mediated effects of the parent drug. While preclinical studies robustly support the efficacy of tramadol in various neuropathic pain models, direct comparative data with M1 is limited. However, based on its enhanced affinity for the µ-opioid receptor, M1 is inferred to possess greater analgesic potency. This guide synthesizes the available preclinical data to illuminate the therapeutic potential of both compounds.
Mechanisms of Action
Tramadol and this compound (M1) alleviate neuropathic pain through distinct, yet complementary, signaling pathways.
Tramadol: The analgesic effect of tramadol is multifaceted. It is a racemic mixture, with each enantiomer contributing to its overall therapeutic profile. The (+)-enantiomer is a weak µ-opioid receptor agonist and a serotonin reuptake inhibitor, while the (-)-enantiomer primarily inhibits norepinephrine reuptake. This dual action on both the opioid and monoaminergic systems contributes to its efficacy in managing neuropathic pain, which often involves complex and diverse signaling abnormalities.
This compound (M1): As the primary active metabolite of tramadol, M1's mechanism is more targeted. It is a potent agonist of the µ-opioid receptor, with an affinity several times higher than that of the parent compound. This strong opioid receptor activation is believed to be the main driver of the opioid-like analgesic effects observed after tramadol administration.
Comparative Mechanisms of Action
Experimental Protocols
The following methodologies are standard in the preclinical evaluation of analgesics for neuropathic pain.
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): In this model, the sciatic nerve of a rat is loosely ligated at four locations, leading to nerve compression and subsequent development of thermal hyperalgesia and mechanical allodynia in the ipsilateral hind paw. This model is widely used to study the mechanisms of and potential treatments for peripheral neuropathic pain.
-
Partial Sciatic Nerve Ligation (PSL): This model involves a tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve. This injury results in behavioral signs of neuropathic pain, including mechanical and thermal hypersensitivity.
-
Spinal Nerve Ligation (SNL): In this model, the L5 and/or L6 spinal nerves are tightly ligated and transected. This procedure produces a robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
Behavioral Assays for Pain Assessment:
-
Von Frey Test (Mechanical Allodynia): This test assesses the withdrawal threshold to a non-painful mechanical stimulus. Animals are placed on a wire mesh platform, and calibrated von Frey filaments are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold in the injured paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.
-
Hargreaves Test (Thermal Hyperalgesia): This test measures the latency of paw withdrawal in response to a radiant heat source. The animal's hind paw is exposed to a controlled beam of radiant heat, and the time taken for the animal to withdraw its paw is recorded. A shorter withdrawal latency in the injured paw signifies thermal hyperalgesia.
General Experimental Workflow
Comparative Efficacy Data
While direct, head-to-head preclinical studies comparing the efficacy of tramadol and this compound (M1) in neuropathic pain models are not extensively available in the reviewed literature, the existing data for tramadol demonstrates its significant analgesic properties. The enhanced µ-opioid receptor affinity of M1 strongly suggests a higher intrinsic potency.
| Compound | Neuropathic Pain Model | Behavioral Test | Key Findings |
| Tramadol | Chronic Constriction Injury (CCI) | Hargreaves Test (Thermal Hyperalgesia) | Tramadol (10, 20, 30 mg/kg, s.c.) dose-dependently reversed thermal hyperalgesia. Continuous administration of tramadol (40 mg/kg/day) also produced a sustained anti-hyperalgesic effect.[1] |
| Tramadol | Partial Sciatic Nerve Ligation (PSL) | Von Frey Test (Mechanical Allodynia) | Orally administered tramadol demonstrated a potent and dose-dependent anti-allodynic effect. |
| Tramadol | Spinal Nerve Ligation (SNL) | Von Frey Test (Mechanical Allodynia) | Tramadol exhibited a dose-dependent and significant reversal of tactile allodynia. |
| This compound (M1) | N/A (Inferred) | N/A (Inferred) | As a more potent µ-opioid receptor agonist, M1 is expected to exhibit greater analgesic efficacy in neuropathic pain models compared to tramadol, particularly for pain modalities responsive to opioid receptor activation. Systemically administered M1 has been shown to produce antinociceptive and antihyperalgesic effects. |
Discussion
The available preclinical evidence establishes tramadol as an effective analgesic in various neuropathic pain models, attributable to its dual mechanism of action. It demonstrates efficacy in attenuating both mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain.
The primary metabolite, this compound (M1), exhibits a more focused and potent mechanism of action, primarily through strong agonism at the µ-opioid receptor. This suggests that M1 is likely a more potent analgesic than tramadol, especially for pain states that are highly sensitive to opioid intervention. However, the contribution of the monoaminergic component of tramadol to its overall efficacy in neuropathic pain should not be understated, as descending inhibitory pathways play a crucial role in pain modulation.
For drug development professionals, these findings highlight the potential of both tramadol's multifaceted approach and M1's targeted potency. Future research should aim to conduct direct comparative studies of tramadol and M1 in the same neuropathic pain models to definitively quantify their relative efficacies and further elucidate the contribution of their distinct mechanisms to the alleviation of neuropathic pain.
References
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of O-Demethyltramadol
In the realm of pharmacokinetic studies, clinical and forensic toxicology, the accurate quantification of drug metabolites is paramount. O-Demethyltramadol (ODT), the primary active metabolite of the synthetic opioid analgesic tramadol, is a key analyte in these investigations. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of ODT in biological matrices.
This comparison is based on a review of established methodologies and provides researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their specific analytical needs.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters for both LC-MS/MS and GC-MS methods as reported in various studies. These parameters are crucial for assessing the sensitivity, accuracy, and reliability of each method.
Table 1: LC-MS/MS Method Performance for this compound
| Parameter | Human Plasma[1] | Human Plasma[2] | Human Urine[3] |
| Linearity Range (ng/mL) | 0.5 - 300.0 | 2.5 - 320 | 0.1 - 160 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.5 | Not Reported |
| Intra-day Precision (%RSD) | < 15% (implied) | 1.6 - 10.2% | 1.15 - 3.11% |
| Inter-day Precision (%RSD) | < 15% (implied) | 1.6 - 10.2% | 1.15 - 3.11% |
| Intra-day Accuracy (%) | Within ±15% (implied) | 89.2 - 106.2% | 94.85 - 110.25% |
| Inter-day Accuracy (%) | Within ±15% (implied) | 89.2 - 106.2% | 94.85 - 110.25% |
| Extraction Recovery (%) | Not explicitly stated | 85.5 - 106.3% | 93.51 - 96.81% |
Table 2: GC-MS Method Performance for this compound
| Parameter | Human Urine[4] | Rat Bone Tissue Extract[5] | Rat Blood[6] |
| Linearity Range (ng/mL) | 10 - 1000 | 25 - 2000 | 25 - 5000 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 25 | Not Reported |
| Intra-assay Precision (%CV) | 1.29 - 6.48% | < 25% | Not Reported |
| Inter-assay Precision (%CV) | 1.28 - 6.84% | Not Reported | Not Reported |
| Intra-assay Accuracy (%) | 91.79 - 106.89% | Not Reported | Not Reported |
| Extraction Efficiency (%) | 101.30% | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS and GC-MS analysis of this compound.
LC-MS/MS Experimental Protocol
This protocol is a composite based on common practices described in the literature[1][2].
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add an internal standard.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., Aquasil C18, 100mm x 2.1mm, 5µm).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for ODT and the internal standard are monitored.
GC-MS Experimental Protocol
This protocol is a composite based on common practices described in the literature[4][5].
1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)
-
Liquid-Liquid Extraction:
-
To 1 mL of urine, add an internal standard and a basifying agent (e.g., NaOH).
-
Add an extraction solvent (e.g., methyl-tert-butyl ether).[4]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
2. Derivatization
-
To the dried residue, add a derivatizing agent (e.g., MSTFA with 1% TMCS).[5]
-
Heat the mixture at 70°C for 30-60 minutes to form a volatile derivative of ODT.[5]
3. Gas Chromatography
-
Column: A non-polar or medium-polarity capillary column (e.g., Zebron ZB-Drug-1).[5]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to a final temperature of approximately 300°C.[5]
4. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions characteristic of the derivatized ODT and internal standard are monitored for quantification.[5]
Methodology Visualization
To illustrate the logical flow of a cross-validation study, the following diagram outlines the key steps involved in comparing the LC-MS/MS and GC-MS methods.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.
Objective Comparison
Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the study, available instrumentation, and the nature of the biological matrix.
-
Sensitivity: LC-MS/MS generally offers lower limits of quantification, making it more suitable for studies requiring high sensitivity, such as those involving low dosage or single-dose pharmacokinetics.[1]
-
Sample Preparation: LC-MS/MS methods can often utilize simpler sample preparation techniques like "dilute-and-shoot" or protein precipitation, which can lead to higher throughput. GC-MS methods typically require more extensive sample cleanup and a mandatory derivatization step to increase the volatility and thermal stability of ODT.[5][7]
-
Specificity: Both techniques provide high specificity due to the use of mass spectrometric detection. The MRM mode in LC-MS/MS and SIM mode in GC-MS ensure that the signal is highly selective for the target analyte.
-
Throughput: The shorter run times and simpler sample preparation associated with modern LC-MS/MS methods generally allow for higher sample throughput compared to traditional GC-MS methods.
-
Matrix Effects: LC-MS/MS can be more susceptible to matrix effects (ion suppression or enhancement) from co-eluting endogenous components, which requires careful method development and validation. GC-MS, with its more extensive sample cleanup, can sometimes mitigate these effects.
-
Instrumentation: The availability of instrumentation and the expertise of the laboratory personnel are practical considerations. GC-MS is a well-established technique and may be more readily available in some laboratories.
References
- 1. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laurentian.ca [laurentian.ca]
- 6. Development and validation of a new GC-MS method for the detection of tramadol, O-desmethyltramadol, 6-acetylmorphine and morphine in blood, brain, liver and kidney of Wistar rats treated with the combination of heroin and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of O-Demethyltramadol's Pharmacological Activity: Bridging In Vitro Mechanisms and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activity of O-Demethyltramadol (ODT), the primary active metabolite of the analgesic drug tramadol. By presenting quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant pathways and workflows, this document aims to offer a clear and objective resource for understanding the translational pharmacology of this compound.
Quantitative Data Summary
The pharmacological activity of this compound is characterized by its dual mechanism of action: agonism at the µ-opioid receptor (MOR) and inhibition of serotonin (SERT) and norepinephrine (NET) reuptake. The following tables summarize the key quantitative parameters from both in vitro and in vivo studies.
| Parameter | Ligand/Compound | Receptor/Transporter | Value | Species/System |
| Binding Affinity (Ki) | (+)-O-Demethyltramadol | Human µ-opioid receptor | 3.4 nM | Cloned human MOR |
| Functional Agonist Potency (EC50) | (+)-O-Demethyltramadol | Human µ-opioid receptor | 63 nM | cAMP assay |
| Reuptake Inhibition (IC50) | This compound | Human Serotonin Transporter (SERT) | >10,000 nM | HEK293 cells |
| Reuptake Inhibition (IC50) | This compound | Human Norepinephrine Transporter (NET) | 1,000 - 10,000 nM | HEK293 cells |
Table 1: In Vitro Pharmacological Activity of this compound. This table summarizes the in vitro binding affinity and functional potency of ODT at its primary targets.
| Parameter | Compound | Test Model | Effective Dose (ED50) / Effective Concentration (EC50) | Species | Route of Administration |
| Antinociception | (+)-O-Demethyltramadol | Tail-flick test | 2 mg/kg (achieved 100% antinociception) | Rat | Intravenous infusion |
| Antinociception (Comparator) | Tramadol | Tail-flick test | 0.82 mg/kg | Chick | Not specified |
| Antinociception (Comparator) | Morphine | Tail-flick test | 1.4 - 1.8 mg/kg | Rat | Intravenous |
Table 2: In Vivo Antinociceptive Potency of this compound and Comparators. This table presents the in vivo analgesic efficacy of ODT in a standard pain model.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and critical evaluation of the presented data.
In Vitro Assays
1. Radioligand Binding Assay for µ-Opioid Receptor Affinity (Ki)
-
Objective: To determine the binding affinity of this compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
Radioligand: [³H]-Diprenorphine or [³H]-Naloxone.
-
Test compound: this compound.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes (50 µg protein) are incubated with various concentrations of this compound and a fixed concentration of the radioligand in the assay buffer.
-
Incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
Scintillation fluid is added to the filters, and radioactivity is counted using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value is calculated from the IC50 value (concentration of ODT that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
2. Serotonin and Norepinephrine Reuptake Inhibition Assay (IC50)
-
Objective: To determine the potency of this compound to inhibit the serotonin and norepinephrine transporters.
-
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Radiolabeled substrate: [³H]-Serotonin or [³H]-Norepinephrine.
-
Test compound: this compound.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Transfected HEK293 cells are plated in 96-well plates.
-
Cells are incubated with various concentrations of this compound.
-
A fixed concentration of the radiolabeled substrate is added to initiate the uptake reaction.
-
Incubation is carried out for a specific time at 37°C.
-
Uptake is terminated by washing the cells with ice-cold assay buffer.
-
Cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
The IC50 value, the concentration of ODT that inhibits 50% of the specific substrate uptake, is determined.
-
In Vivo Assay
1. Tail-Flick Test for Antinociceptive Activity
-
Objective: To assess the analgesic effect of this compound in a rodent model of acute pain.
-
Materials:
-
Male Sprague-Dawley rats.
-
Tail-flick analgesiometer with a radiant heat source.
-
Test compound: this compound.
-
-
Procedure:
-
A baseline tail-flick latency is determined for each rat by focusing a beam of radiant heat on the tail and measuring the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
This compound is administered to the rats (e.g., via intravenous infusion).
-
Tail-flick latencies are measured again at various time points after drug administration.
-
The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
An ED50 value, the dose of the drug that produces a 50% of the maximum possible effect, can be determined from a dose-response curve.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Head-to-head comparison of O-Demethyltramadol and morphine analgesia
An Objective Comparison of O-Demethyltramadol and Morphine for Analgesic Efficacy
This guide provides a head-to-head comparison of the analgesic properties of this compound (O-DSMT), the primary active metabolite of tramadol, and morphine, the archetypal opioid analgesic. The information is intended for researchers, scientists, and professionals in the field of drug development and pain research.
Introduction and Mechanism of Action
Morphine is a naturally occurring opiate and the gold standard against which most opioid analgesics are compared. It exerts its powerful analgesic effects primarily by acting as a full agonist at the μ-opioid receptor (MOR).
Tramadol is a synthetic, centrally-acting analgesic with a dual mechanism of action.[1] The parent compound's enantiomers inhibit the reuptake of serotonin and norepinephrine.[1] However, the opioid-mediated analgesia of tramadol is primarily attributed to its major active metabolite, this compound (O-DSMT or M1).[2] O-DSMT is formed in the liver via the cytochrome P450 enzyme CYP2D6 and is a significantly more potent MOR agonist than tramadol itself.[3][4] The (+)-enantiomer of O-DSMT is principally responsible for this opioid activity.[5]
Both morphine and O-DSMT produce analgesia by binding to and activating μ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems. This activation inhibits the transmission of nociceptive signals.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound and morphine.
Table 1: Comparative μ-Opioid Receptor (MOR) Binding Affinity
Receptor binding affinity is a measure of how strongly a drug binds to a receptor. It is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Notes |
| Morphine | Human μ-Opioid | 1.2[6] | Gold standard reference opioid. |
| (+)-O-Demethyltramadol | Human μ-Opioid | 3.359[7] | The primary active enantiomer responsible for opioid effects. |
| (±)-O-Demethyltramadol | Human μ-Opioid | 18.59[7] | Racemic mixture of the metabolite. |
| Tramadol (Racemic) | Human μ-Opioid | 2400 - 12486[5][7] | Parent drug with significantly lower affinity than its M1 metabolite. |
Data indicates that while this compound has a substantially higher affinity for the μ-opioid receptor than its parent compound tramadol, its affinity is still lower than that of morphine.[5]
Table 2: Comparative Analgesic Potency
Analgesic potency refers to the amount of a drug required to produce a given level of pain relief. This is often determined in preclinical models using measures like the ED₅₀ (the dose that is effective in 50% of subjects). Clinically, it is often discussed in terms of dose equivalency to oral morphine.
| Comparison Metric | This compound / Tramadol | Morphine | Relative Potency |
| Preclinical Analgesia | O-DSMT is 4-6 times more potent than tramadol in producing analgesia.[5] | - | O-DSMT is the primary driver of tramadol's opioid effect. |
| Clinical Dose Equivalence (Oral) | ~100 mg (Tramadol) | ~10 mg | Tramadol is approximately 1/10th as potent as morphine.[1][2][3] |
| Parenteral Administration | The analgesic potency of tramadol is about 10% of that of morphine.[1] | - | Consistent 10:1 potency ratio observed across routes. |
Experimental Protocols
The data presented above are typically derived from standardized preclinical models designed to assess analgesia.
Hot-Plate Test
The hot-plate test is a common method for evaluating centrally-mediated analgesic effects, particularly those involving supraspinal pain processing pathways.[8][9]
-
Apparatus : A device consisting of a metal plate that can be heated to a constant, controlled temperature (e.g., 51-55°C) and is enclosed by a transparent cylinder to confine the animal.[8][10]
-
Procedure :
-
A baseline latency is determined by placing an animal (e.g., a mouse or rat) on the unheated plate and then setting the temperature.
-
The test substance (e.g., O-DSMT, morphine, or vehicle) is administered.
-
At set time intervals post-administration, the animal is placed on the heated plate.[11]
-
The latency to a nociceptive response is recorded. This is the time it takes for the animal to exhibit pain-avoidance behaviors, such as licking a hind paw or jumping.[10]
-
-
Endpoint : An increase in the reaction time (latency) compared to baseline or a vehicle-treated control group indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
Tail-Flick Test
The tail-flick test is another widely used method that primarily measures spinal-mediated nociception.[9][11]
-
Apparatus : A device that can apply a focused, radiant heat stimulus to a specific portion of an animal's tail.[12][13] An integrated timer automatically starts with the stimulus and stops when the tail moves.
-
Procedure :
-
The animal (typically a rat or mouse) is gently restrained, with its tail exposed to the heat source.
-
A baseline reaction time is recorded before drug administration.
-
The test compound is administered.
-
At various time points after administration, the heat stimulus is applied, and the time taken for the animal to reflexively "flick" its tail away from the heat is measured.[13][14]
-
-
Endpoint : A significant increase in the tail-flick latency indicates analgesia. As with the hot-plate test, a maximum exposure time is enforced to prevent injury.[12]
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Tramadol - Wikipedia [en.wikipedia.org]
- 4. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. meliordiscovery.com [meliordiscovery.com]
O-Demethyltramadol as a Biomarker for Tramadol Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Demethyltramadol (M1) as a biomarker for tramadol metabolism versus genotyping of the Cytochrome P450 2D6 (CYP2D6) enzyme. Understanding the metabolic fate of tramadol is crucial for predicting its analgesic efficacy and the risk of adverse drug reactions. This document outlines the experimental data, protocols, and a direct comparison of these two key methodologies.
Introduction to Tramadol Metabolism
Tramadol is a widely prescribed opioid analgesic that undergoes extensive metabolism in the liver. Its analgesic effect is largely attributed to its active metabolite, this compound (M1). The formation of M1 from tramadol is primarily catalyzed by the polymorphic enzyme CYP2D6.[1][2] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in tramadol metabolism, resulting in four distinct phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to significantly reduced or absent M1 formation.
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased M1 formation.
-
Extensive Metabolizers (EMs): Individuals with two normal-function alleles, representing the "normal" metabolic pathway.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to accelerated and increased M1 formation.[3]
These variations in metabolic capacity can have profound clinical implications. Poor metabolizers may experience inadequate pain relief due to insufficient M1 production, while ultrarapid metabolizers are at an increased risk of opioid-related side effects, such as respiratory depression, due to high concentrations of M1.[4] Consequently, the ability to accurately predict an individual's tramadol metabolism is of significant clinical and research interest. This guide compares two primary approaches: the use of this compound as a phenotypic biomarker and CYP2D6 genotyping.
Data Presentation: this compound vs. CYP2D6 Genotyping
The following table provides a side-by-side comparison of utilizing this compound as a biomarker (phenotyping) versus CYP2D6 genotyping for assessing tramadol metabolism.
| Feature | This compound (M1) as a Biomarker (Phenotyping) | CYP2D6 Genotyping |
| Principle | Measures the actual metabolic conversion of tramadol to its active metabolite, M1, in an individual. This is often assessed as the M1/tramadol metabolic ratio. | Analyzes an individual's DNA to identify specific genetic variations (alleles) in the CYP2D6 gene that are known to affect enzyme activity. |
| Information Provided | Provides a real-time snapshot of the metabolic phenotype, reflecting the combined influence of genetics, drug-drug interactions, and other physiological factors. | Predicts the metabolic phenotype based on an individual's genetic makeup. It does not account for non-genetic factors that can influence enzyme activity. |
| Predictive Power | Can be a direct measure of metabolic activity but the M1/tramadol ratio has shown limitations in robustly predicting the CYP2D6 phenotype with high sensitivity and specificity due to overlapping values between metabolizer groups.[2][5] | Strong predictor of an individual's inherent capacity to metabolize tramadol. The correlation between genotype and M1 levels is well-established.[1][6] |
| Clinical Utility | Can be useful in therapeutic drug monitoring to adjust tramadol dosage based on the observed metabolic profile. | Allows for a priori dose adjustments or selection of alternative analgesics for individuals identified as poor or ultrarapid metabolizers, potentially preventing adverse events or therapeutic failure.[4] |
| Cost & Accessibility | Requires a blood or urine sample after tramadol administration and subsequent analysis by methods like LC-MS/MS, which can be costly and not universally available. | Requires a one-time DNA sample (e.g., blood or saliva). The cost of genotyping has decreased, and it is becoming more accessible in clinical settings. |
| Limitations | The metabolic ratio can be influenced by the timing of sample collection, co-administered drugs that inhibit or induce CYP2D6, and the specific tramadol formulation used.[1] A single measurement may not fully capture the dynamic nature of drug metabolism. | Does not account for phenoconversion, where an individual with a normal genotype may exhibit a poor metabolizer phenotype due to the co-administration of CYP2D6 inhibitors. |
Quantitative Data Summary: Pharmacokinetics by CYP2D6 Phenotype
The following table summarizes key pharmacokinetic parameters for tramadol and its active metabolite this compound (M1) across different CYP2D6 metabolizer phenotypes, based on data from various studies. Values are presented as mean or median where available.
| CYP2D6 Phenotype | Tramadol AUC (ng·h/mL) | This compound (M1) AUC (ng·h/mL) | This compound/Tramadol Metabolic Ratio |
| Poor Metabolizer (PM) | Higher | 0 - 11.4[1][6] | 0.01 - 0.03[7][8] |
| Intermediate Metabolizer (IM) | Intermediate | 38.6 (15.9 - 75.3)[1] | 0.05 - 0.1[7][8] |
| Extensive Metabolizer (EM) | Lower | 66.5 (17.1 - 118.4)[1] | 0.08 - 0.24[7][8] |
| Ultrarapid Metabolizer (UM) | Lowest | 149.7 (35.4 - 235.4)[1] | Not consistently higher than EM[2] |
Note: AUC (Area Under the Curve) values can vary significantly between studies due to differences in dosing, formulation, and patient populations. The provided ranges are illustrative of the general trends observed.
Experimental Protocols
Protocol 1: Validation of this compound as a Biomarker for Tramadol Metabolism
This protocol outlines a typical study design for validating the use of the this compound/tramadol metabolic ratio as a biomarker for CYP2D6 phenotype.
1. Study Population:
-
Recruit a cohort of healthy volunteers or patients receiving tramadol for a clinical indication.
-
Obtain informed consent for both pharmacokinetic analysis and CYP2D6 genotyping.
-
Ensure a sufficient number of participants from each CYP2D6 metabolizer group (PM, IM, EM, UM) to allow for robust statistical analysis.[5]
2. CYP2D6 Genotyping:
-
Collect a DNA sample (e.g., whole blood or saliva) from each participant.
-
Perform CYP2D6 genotyping to identify the specific alleles present for each individual.
-
Assign a predicted phenotype (PM, IM, EM, UM) to each participant based on their genotype according to established guidelines (e.g., Clinical Pharmacogenetics Implementation Consortium - CPIC).
3. Tramadol Administration and Pharmacokinetic Sampling:
-
Administer a single, standardized oral dose of immediate-release tramadol to each participant.
-
Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of tramadol and this compound in plasma.[9]
5. Data Analysis:
-
Calculate the pharmacokinetic parameters for tramadol and this compound for each participant, including AUC and Cmax.
-
Calculate the this compound/tramadol metabolic ratio at each time point and for the AUC.
-
Use statistical methods, such as Receiver Operating Characteristic (ROC) curve analysis, to determine the sensitivity and specificity of the metabolic ratio in predicting the CYP2D6 genotype-predicted phenotype.[5]
-
Assess the correlation between the metabolic ratio and the number of functional CYP2D6 alleles.
Protocol 2: Quantification of Tramadol and this compound in Human Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of tramadol and this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for tramadol, this compound, and the internal standard.
3. Method Validation:
-
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.
Mandatory Visualizations
References
- 1. Concentrations of tramadol and O-desmethyltramadol enantiomers in different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dickyricky.com [dickyricky.com]
- 7. Frontiers | Different Pharmacokinetics of Tramadol, this compound and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]
- 8. Different Pharmacokinetics of Tramadol, this compound and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Side-Effect Profiles of Tramadol and its Active Metabolite, O-Desmethyltramadol
A comprehensive guide for researchers and drug development professionals on the distinct adverse effect profiles of the centrally acting analgesic tramadol and its primary active metabolite, O-desmethyltramadol (O-DSMT). This report synthesizes clinical and preclinical data to provide a comparative overview of their side effects, supported by detailed experimental methodologies and signaling pathway diagrams.
Tramadol, a widely prescribed analgesic, exerts its therapeutic effects through a dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin and norepinephrine.[1][2][3] Its principal active metabolite, O-desmethyltramadol (M1), is a significantly more potent µ-opioid receptor agonist and is largely responsible for tramadol's opioid-like analgesic effects.[1][4] This metabolic dependence, primarily on the cytochrome P450 enzyme CYP2D6, leads to considerable inter-individual variability in both efficacy and adverse effects.[5] In contrast, O-desmethyltramadol, when administered directly, offers a pharmacological profile predominantly driven by µ-opioid receptor agonism, bypassing the metabolic variability associated with the parent drug.[5] This guide provides a detailed comparative analysis of the side-effect profiles of tramadol and O-desmethyltramadol, drawing upon clinical trial data and preclinical experimental findings.
Quantitative Comparison of Adverse Events
Clinical studies directly comparing tramadol and O-desmethyltramadol (often referred to as desmetramadol in clinical trials) have provided valuable insights into their respective side-effect profiles. The following table summarizes the incidence of common adverse events reported in a key randomized, double-blind, placebo-controlled crossover trial.
| Adverse Event | Tramadol (50 mg) | O-Desmethyltramadol (20 mg) | Placebo |
| Dizziness | 23.3% | 20.9% | 9.3% |
| Somnolence | 16.3% | 14.0% | 4.7% |
| Nausea | 11.6% | 18.6% | 2.3% |
| Headache | 9.3% | 9.3% | 7.0% |
| Vomiting | 4.7% | 9.3% | 0.0% |
| Dry Mouth | 4.7% | 4.7% | 2.3% |
| Muscle Spasticity | 2.3% | 2.3% | 0.0% |
| Feeling Hot | 0.0% | 4.7% | 0.0% |
| Hypotension | 0.0% | 2.3% | 0.0% |
| Asthenia | 2.3% | 0.0% | 0.0% |
Data compiled from a study by Zebala et al. (2019).[5][6] The doses of tramadol and O-desmethyltramadol were selected to produce equivalent plasma concentrations of the active M1 metabolite.
Key Differences in Side-Effect Profiles
Respiratory Depression
While all µ-opioid receptor agonists carry a risk of respiratory depression, tramadol is generally considered to have a wider therapeutic window with a lower risk compared to traditional opioids like morphine at equianalgesic doses.[7][8] Studies have shown that tramadol is not associated with significant respiratory depression in clinical settings.[9][10] O-desmethyltramadol, as a potent µ-opioid agonist, is expected to induce respiratory depression. However, preclinical evidence suggests it may exhibit G-protein biased agonism at the µ-opioid receptor, with reduced recruitment of β-arrestin2, a pathway implicated in opioid-induced respiratory depression.[7][11][12] This suggests O-desmethyltramadol might have a safer respiratory profile than conventional opioids, a characteristic potentially shared with its parent drug, tramadol.[7][8]
Seizures
A notable distinction in the side-effect profiles lies in the risk of seizures. Tramadol is known to lower the seizure threshold, and seizures have been reported even within the recommended dosage range.[13][14][15] This proconvulsant effect is attributed to its inhibition of serotonin and norepinephrine reuptake and is not primarily mediated by its opioid activity.[16] In contrast, O-desmethyltramadol lacks significant serotonin reuptake inhibition and is therefore considered to have a substantially lower risk of inducing seizures compared to tramadol.[16][17]
Serotonin Syndrome
The risk of serotonin syndrome, a potentially life-threatening condition, is a significant concern with tramadol, particularly when co-administered with other serotonergic medications.[4][18][19] This risk is directly linked to tramadol's inhibition of serotonin reuptake.[18][19] As O-desmethyltramadol has minimal effect on serotonin transport, its potential to cause serotonin syndrome is markedly reduced compared to the parent compound.[18]
Experimental Protocols
The assessment of the side-effect profiles of tramadol and O-desmethyltramadol relies on a battery of preclinical and clinical experimental protocols.
Preclinical Assessment of Respiratory Depression
A common method for evaluating opioid-induced respiratory depression in animal models is whole-body plethysmography.
Protocol:
-
Animal Acclimatization: Rodents are acclimatized to the plethysmography chambers to minimize stress-induced respiratory changes.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are recorded for a defined period.
-
Drug Administration: The test compound (tramadol, O-desmethyltramadol, or a reference opioid) is administered via a relevant route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded at specific time points post-administration.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. A significant decrease in minute volume is indicative of respiratory depression.
Clinical Assessment of Nausea and Vomiting
In clinical trials, the incidence and severity of nausea and vomiting are typically assessed using patient-reported outcomes.
Protocol:
-
Patient Population: A cohort of patients receiving the study medication for a relevant indication (e.g., postoperative pain) is enrolled.
-
Standardized Questionnaires: Patients are asked to complete standardized questionnaires at regular intervals. These questionnaires often use a verbal rating scale (VRS) or a visual analog scale (VAS) to rate the severity of nausea.
-
Emetic Episode Recording: The number of episodes of retching and vomiting are recorded by the patient or study personnel.
-
Rescue Medication: The use of anti-emetic rescue medication is documented as an indicator of significant nausea or vomiting.
-
Data Analysis: The incidence of nausea and vomiting, severity scores, and the use of rescue medication are compared between treatment groups.
Preclinical Assessment of Seizure Threshold
The kindling model in rodents is a widely used method to assess the proconvulsant or anticonvulsant effects of a substance.
Protocol:
-
Electrode Implantation: Animals are surgically implanted with an electrode in a specific brain region, such as the amygdala.
-
Kindling Induction: A low-level electrical stimulus is delivered daily, gradually leading to the development of seizures in response to the stimulus.
-
Afterdischarge Threshold (ADT) Determination: The minimum current required to elicit an afterdischarge (a burst of seizure-like electrical activity) is determined as the baseline ADT.
-
Drug Administration: The test compound is administered, and the ADT is re-determined.
-
Data Analysis: An increase in the ADT suggests an anticonvulsant effect, while a decrease indicates a proconvulsant effect.
Signaling Pathways and Experimental Workflows
The differential side-effect profiles of tramadol and O-desmethyltramadol can be attributed to their distinct interactions with various signaling pathways.
Caption: Signaling pathway of tramadol, illustrating its dual mechanism of action.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 9. Comparison of respiratory effects of tramadol and oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of respiratory effects of tramadol and oxycodone (1997) | P. Tarkkila | 70 Citations [scispace.com]
- 11. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - DataSheet_1_Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist.pdf - Frontiers - Figshare [frontiersin.figshare.com]
- 13. Tramadol and the risk of seizure: nested case-control study of US patients with employer-sponsored health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. migrainebuddy.com [migrainebuddy.com]
A Comparative Guide to Inter-Laboratory Validation of O-Demethyltramadol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The methodologies discussed are primarily High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are critically evaluated based on their reported performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Data Presentation: Performance of O-Demethyltramadol Quantification Methods
The following tables summarize the quantitative performance data extracted from various single-laboratory validation studies. These tables are designed to facilitate a clear comparison of the different analytical methods.
Table 1: Comparison of Linearity and Quantitative Limits for this compound Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| HPLC-DAD | Human Plasma | Not Specified | 125 | 250 | [1] |
| HPLC-UV | Human Plasma | 50 - 500 | Not Specified | 50 | [2] |
| HPLC with Fluorescence Detection | Human Plasma | 1.5384 - Not Specified | Not Specified | 1.5384 | [3] |
| LC-MS | Human Plasma | 2 - 300 | Not Specified | Not Specified | [4][5] |
| GC-MS | Human Plasma | 7.5 - 300 | Not Specified | 7.5 | [3] |
| GC-MS | Blood & Vitreous Humor | Not Specified | 1.50 | 5.00 | [6] |
| GC-MS | Rat Blood | 25 - 5,000 | 10 | 25 | [7] |
Table 2: Comparison of Accuracy and Precision for this compound Quantification
| Analytical Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| HPLC-DAD | Human Plasma | 1.89 - 10.91 | 2.21 - 5.15 | -13.07 to 4.99 | -2.03 to -6.98 | [1] |
| LC-MS | Human Plasma | 10.1 (at LOQ) | 6.7 (at LOQ) | -9.9 (at LOQ) | 10.4 (at LOQ) | [4][5] |
| GC-MS | Human Plasma | ≤ 4.93 | ≤ 4.62 | > 95 | > 95 | [3] |
| GC-MS | Blood & Vitreous Humor | < 5.4 | < 4.6 | -6.6 to 6.5 | -3.6 to 3.2 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the key methods cited.
1. HPLC-DAD Method for this compound in Human Plasma [1]
-
Sample Preparation: Liquid-liquid extraction (LLE) was employed. To plasma samples, tert-butylmethyl ether was added in an alkaline medium (ammonium hydroxide), followed by back-extraction with 1.0 M hydrochloric acid. Propranolol was used as the internal standard.
-
Chromatographic Conditions: The specific HPLC column, mobile phase composition, and flow rate were not detailed in the available abstract.
-
Detection: Diode-array detection was used for the quantification of ODT.
2. LC-MS Method for this compound in Human Plasma [4][5]
-
Sample Preparation: A simple and rapid protein precipitation method was used. It involved the addition of a 7% perchloric acid solution to the plasma sample.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.2% (v/v) trifluoroacetic acid in water (10:90, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 45°C.
-
-
Mass Spectrometry Detection: An ion trap mass spectrometer with electrospray ionization (ESI) in positive ion mode was used. The monitored ion for this compound was m/z 250.
3. GC-MS Method for this compound in Human Plasma [3]
-
Sample Preparation: The abstract mentions the development and validation of a GC-MS method but does not provide specific details on the sample preparation for plasma.
-
Chromatographic and Mass Spectrometric Conditions: The specific GC column, temperature program, and MS parameters were not detailed in the available abstract.
4. GC-MS Method for this compound in Blood and Vitreous Humor [6]
-
Sample Preparation: Solid-phase extraction (SPE) was used for the isolation of analytes. Derivatization was performed using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylsilyl chloride.
-
Gas Chromatography Conditions:
-
Initial Temperature: 100°C (held for 1 min).
-
Temperature Ramp: 30°C/min to 300°C (held for 2 min).
-
Injector Temperature: 260°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM).
-
Mass Fragments for silylated O-desmethyltramadol: m/z 393, 303, and 378 (quantification ion in bold).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the inter-laboratory validation of this compound quantification methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of O-Demethyltramadol Binding to Human and Rodent Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic tramadol, to human versus rodent opioid receptors. The data presented is crucial for translating preclinical findings in rodent models to human clinical outcomes, particularly in the fields of pain management and drug development.
Quantitative Binding Affinity of this compound
This compound exhibits a significantly higher affinity for the µ-opioid receptor (MOR) compared to the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) in both human and rodent species. This selectivity for the MOR is a key determinant of its analgesic properties. The following tables summarize the inhibitory constant (Ki) values, a measure of binding affinity, for this compound at human and rodent opioid receptors. A lower Ki value indicates a higher binding affinity.
It is important to note that direct comparative studies measuring the binding affinity of this compound across species within a single experimental design are limited. The data presented below is compiled from various studies and while informative, caution should be exercised when making direct quantitative comparisons due to potential variations in experimental protocols.
Table 1: Binding Affinity (Ki in nM) of this compound at Human Opioid Receptors
| Opioid Receptor Subtype | This compound (racemic) | (+)-O-Demethyltramadol | (-)-O-Demethyltramadol |
| µ-Opioid Receptor (MOR) | 18.59[1] | 3.359[1] | 674.3[1] |
| δ-Opioid Receptor (DOR) | >2000 | Not Available | Not Available |
| κ-Opioid Receptor (KOR) | >2000 | Not Available | Not Available |
Table 2: Binding Affinity of Tramadol and this compound at Rodent Opioid Receptors
| Compound | Opioid Receptor Subtype | Species | Ki (µM) |
| Tramadol | µ-Opioid Receptor (MOR) | Mouse | 2.1 |
| Tramadol | δ-Opioid Receptor (DOR) | Mouse | 57.6 |
| Tramadol | κ-Opioid Receptor (KOR) | Mouse | 42.7 |
| (+)-O-Demethyltramadol | µ-Opioid Receptor (MOR) | Rat | Approx. 1/10th the affinity of morphine* |
Note: A precise Ki value was not provided in the referenced study. The affinity of (+)-O-Demethyltramadol to the rat mu-opioid receptor subtype is reported to be approximately one-tenth that of morphine.
Experimental Protocols
The binding affinity of this compound to opioid receptors is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Source: Whole brains from rodents (e.g., rats or mice) or cell lines (e.g., CHO or HEK293 cells) stably expressing the cloned human or rodent opioid receptor of interest (µ, δ, or κ).
-
Procedure:
-
Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
2. Binding Assay:
-
Materials:
-
Prepared cell membranes.
-
A radiolabeled ligand with high affinity for the opioid receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR).
-
Unlabeled this compound at various concentrations.
-
A non-specific binding control (e.g., a high concentration of naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
-
Procedure:
-
In assay tubes, a fixed concentration of the radioligand and prepared membranes are incubated with increasing concentrations of unlabeled this compound.
-
A separate set of tubes containing the radioligand, membranes, and a high concentration of a non-specific competitor (e.g., naloxone) is used to determine non-specific binding.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
3. Data Analysis:
-
The radioactivity on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in determining and mediating the effects of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the canonical signaling pathway of the µ-opioid receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.
References
A Comparative Guide to O-Demethyltramadol Analysis: Dried Blood Spot (DBS) Method vs. Traditional Plasma Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison between the validated dried blood spot (DBS) method and traditional plasma-based analysis for O-Demethyltramadol, the primary active metabolite of Tramadol. This comparison is supported by experimental data to aid in the selection of the most appropriate analytical method for your research needs.
Performance Comparison: DBS vs. Plasma Analysis
The following tables summarize the key quantitative performance parameters of a fully automated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound analysis in both dried blood spots and traditional liquid blood/plasma.
| Validation Parameter | Dried Blood Spot (DBS) Method | Liquid Blood/Plasma Method |
| Linearity (r²) | > 0.99[1][2][3] | Not explicitly stated, but linearity is a standard validation parameter. |
| Lower Limit of Quantification (LLOQ) | Within ± 20% accuracy and precision[1][2][3] | 0.5 ng/mL (O-desmethyltramadol)[4] |
| Accuracy & Precision | Within ± 15% (± 20% at LLOQ)[1][2][3] | 89.8–107.5% accuracy; 1.8–9.1% CV (inter-day)[5] |
| Extraction Efficiency/Recovery | 62%[1][2][3] | 96% (mean recovery for both tramadol and its metabolite)[6] |
| Run Time per Sample | Approximately 4 minutes[1][2] | 2.0 minutes[4] |
| Method Comparison with Liquid Blood | Agreement Percentage |
| This compound | 94 ± 14%[1][2][3] |
Experimental Protocols
Fully Automated Dried Blood Spot (DBS) LC-MS/MS Method
This method utilizes a fully automated sample preparation and analysis system, minimizing manual handling.[1][3]
-
Sample Collection: Whole blood is spotted onto DBS cards.
-
Drying: The DBS cards are dried at room temperature.[7]
-
Automated Extraction: The DBS cards are loaded into an automated DBS-MS 500 autosampler. A barcode on the card can be linked to a Laboratory Information Management System (LIMS).[3] The system performs a fully automated extraction of the analyte from the dried blood spot.
-
LC-MS/MS Analysis: The extracted sample is directly introduced into an LC-MS/MS system for separation and detection.[1] The total run time is approximately 4 minutes per sample.[1][2]
Liquid Blood/Plasma LC-MS/MS Method
This method involves a more traditional liquid-liquid extraction or protein precipitation from a plasma sample.
-
Sample Collection: Whole blood is collected and centrifuged to separate the plasma.
-
Sample Preparation (Protein Precipitation): To a 200 µL aliquot of human plasma, an internal standard is added, followed by acetonitrile to precipitate proteins.[4]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a run time of 2.0 minutes.[4] Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[4]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both the DBS and traditional plasma analysis methods.
Comparison with Other Analytical Techniques
While LC-MS/MS is the most common and sensitive technique, other methods have been employed for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the determination of tramadol and O-desmethyltramadol in blood and vitreous humor.[8] It often requires a derivatization step to increase the volatility of the analytes.[8]
-
High-Performance Liquid Chromatography (HPLC) with various detectors:
Conclusion
The automated DBS method for this compound analysis presents a viable and efficient alternative to traditional liquid blood or plasma analysis. The key advantages of the DBS method include minimal sample volume, ease of sample collection and storage, and significantly reduced manual handling through automation.[1][2] While the extraction efficiency may be lower compared to liquid-liquid extraction from plasma, the method demonstrates excellent linearity, accuracy, and precision, with a high degree of agreement with results from liquid blood analysis.[1][2][3]
For high-throughput screening, such as in anti-doping analysis or large-scale clinical trials, the automated DBS method offers a fast and accurate solution.[1][2] However, for studies requiring the absolute highest recovery rates or where existing laboratory workflows are heavily invested in plasma-based assays, traditional methods remain a robust choice. The selection of the optimal method will ultimately depend on the specific requirements of the study, including sample volume limitations, throughput needs, and available instrumentation.
References
- 1. Automated high-throughput analysis of tramadol and O-desmethyltramadol in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. High-performance liquid chromatographic determination of tramadol and its O-desmethylated metabolite in blood plasma. Application to a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of O-Demethyltramadol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of O-Demethyltramadol (also known as O-Desmethyltramadol or O-DSMT) within a laboratory setting. As the primary active metabolite of tramadol, this compound is a potent opioid agonist and must be handled as a hazardous and potentially regulated chemical waste.[1][2] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Initial Precautions
Before handling this compound for disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department.[3] this compound is classified as a toxic solid and is harmful if swallowed, in contact with skin, or inhaled.[3][4]
Immediate Safety and Personal Protective Equipment (PPE):
-
Engineering Controls: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3]
-
Spill Response: Ensure a spill kit containing an inert, non-combustible absorbent material is readily available before beginning any waste handling procedures.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[3][5] Do not dispose of this chemical down the drain or in regular trash.[5][6]
Step 1: Waste Characterization and Segregation
-
Classification: Treat all this compound, including pure substance, contaminated labware, and solutions, as hazardous chemical waste.[3][5] Given that tramadol is a controlled substance, its metabolites may be subject to similar regulations; your EHS department can provide specific guidance on this classification.[3]
-
Segregation: Do not mix this compound waste with other waste streams.[3][7] It must be collected in a dedicated waste container.[3] Keep incompatible materials, such as strong oxidizing agents, acids, and bases, stored separately to prevent dangerous reactions.[8]
Step 2: Waste Container Selection and Labeling
-
Container Requirements: Use a container that is chemically compatible with this compound.[6][7] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6][8] It is often best to use the original container if it is intact and can be safely sealed.[8]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazards (e.g., "Toxic")
-
The date when waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][9] This area must be under the control of laboratory personnel.[3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[3][7]
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[3][5]
Step 4: Request for Disposal
-
Contact EHS: Once the waste container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.[3][9]
-
Await Pickup: Do not transport hazardous waste outside of your laboratory.[3] Trained EHS personnel or a licensed hazardous waste contractor will collect the waste directly from your SAA.[3]
Quantitative Storage Limits for Hazardous Waste
The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA) as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). Always confirm your institution's specific limits.
| Waste Type | Maximum Accumulation Volume | Maximum Accumulation Time |
| Standard Hazardous Waste | 55 gallons | Up to 12 months (as long as volume limit is not exceeded) |
| Acutely Toxic Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | Container must be removed by EHS within 3 days of reaching this limit. |
Data sourced from University of Pennsylvania chemical waste guidelines.[9]
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, follow these steps while wearing full PPE.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert others in the lab and your supervisor.
-
Containment: If the spill is small and you are trained to handle it, prevent its spread by enclosing the area with an inert absorbent material from your spill kit.[3][4]
-
Absorption: Cover and absorb the spill with a non-combustible absorbent material (e.g., diatomite, universal binders).[3][4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill surface and any equipment by scrubbing with a suitable solvent like alcohol.[4] Collect all cleanup materials as hazardous waste.
-
Disposal: Label the container of spill cleanup waste as hazardous and arrange for pickup with your EHS department.
Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Human Metabolome Database: Showing metabocard for O-Desmethyltramadol (HMDB0060997) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling O-Demethyltramadol
Essential Safety and Handling Guide for O-Demethyltramadol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent opioid analgesic and the primary active metabolite of tramadol. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure. This compound is classified as acutely toxic if swallowed and may cause drowsiness or dizziness.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE based on the potential exposure risk, drawing parallels from guidelines for handling potent opioids.
| Exposure Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Low Risk (e.g., handling sealed containers, working with solutions) | N95 respirator or equivalent[2][3] | Safety glasses with side shields | Nitrile gloves (single pair)[3][4] | Standard lab coat |
| Moderate Risk (e.g., weighing powders, preparing solutions) | N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection[4] | Chemical splash goggles or face shield[4] | Double-gloving with nitrile gloves[3] | Disposable coveralls or gown over lab coat[3][4][5] |
| High Risk (e.g., potential for aerosolization, cleaning spills) | Self-contained breathing apparatus (SCBA) or supplied-air respirator[5][6] | Full-face respirator or chemical splash goggles with a face shield | Heavy-duty nitrile or butyl rubber gloves | Encapsulating suit certified to NFPA 1994 or 1991[5] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound throughout the laboratory workflow.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment to determine the appropriate level of PPE and containment.
-
Emergency Preparedness: Ensure an emergency plan is in place, including the location of safety showers, eyewash stations, and spill kits. All personnel must be trained on this plan.
-
Naloxone Availability: Have naloxone, an opioid antagonist, readily available and ensure personnel are trained in its administration in case of accidental exposure.
-
Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as determined by the risk assessment before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of solid this compound within a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
-
Handle solutions with care to avoid splashes and aerosol generation.
-
-
General Practices:
-
Avoid eating, drinking, or smoking in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not use alcohol-based hand sanitizers as they may enhance skin absorption.[3][4][6]
-
Keep containers tightly closed when not in use and store in a locked, secure location.[1]
-
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of soap and water is effective for cleaning.
-
PPE Removal: Remove PPE in a designated area, avoiding self-contamination. Dispose of disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and diversion.
Waste Segregation
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste.
Disposal Procedure
-
Collection: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.
-
Inactivation (if applicable): Depending on institutional guidelines, chemical inactivation may be required before disposal. Consult your institution's Environmental Health and Safety (EHS) department for approved procedures.
-
Final Disposal: Dispose of all this compound waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash. For larger quantities, consider using a licensed hazardous waste disposal company.
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. O-Desmethyltramadol 80456-81-1 [sigmaaldrich.com]
- 3. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. Protection against fentanyl & other opioids [dupont.com]
- 6. ems.gov [ems.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
